3-Desmethyl Gatifloxacin
Description
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-26-17-14-11(8-13(19)15(17)21-6-4-20-5-7-21)16(23)12(18(24)25)9-22(14)10-2-3-10/h8-10,20H,2-7H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCSNIFKGXSDGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CCNCC3)F)C(=O)C(=CN2C4CC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150187 | |
| Record name | PD 135042 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112811-57-1 | |
| Record name | PD 135042 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112811571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD 135042 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYL GATIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOB2CYB4VW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"3-Desmethyl Gatifloxacin" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Desmethyl Gatifloxacin, also known as 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid or Gatifloxacin Impurity D, is a close structural analog of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin.[1][2] As a significant impurity and potential metabolite of Gatifloxacin, understanding its chemical and biological properties is crucial for drug development, quality control, and toxicology studies. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the core quinolone ring system, substituted with a cyclopropyl group at the N1 position, a fluorine atom at C6, a methoxy group at C8, and a piperazinyl group at the C7 position. It differs from its parent compound, Gatifloxacin, by the absence of a methyl group on the piperazine ring.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid | [2] |
| Synonyms | 8-Methoxy Ciprofloxacin, Gatifloxacin Impurity D, AM 1147, PD 135042 | [1][2][3] |
| Molecular Formula | C₁₈H₂₀FN₃O₄ | [1][4] |
| Molecular Weight | 361.37 g/mol | [1][4] |
| CAS Number | 112811-57-1 | [1][4] |
| Physical Form | Solid | [5] |
| Storage Temperature | 2-8°C | [5] |
Synthesis
A detailed, peer-reviewed experimental protocol for the specific synthesis of this compound is not widely published. However, based on the known synthesis of Gatifloxacin and other fluoroquinolones, a plausible synthetic route would involve the nucleophilic substitution of the fluorine atom at the C7 position of a quinolone precursor with piperazine.
Proposed Synthetic Pathway:
The synthesis would likely proceed via the reaction of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid with piperazine in a suitable solvent, such as dimethyl sulfoxide (DMSO), at an elevated temperature.
Caption: Proposed synthesis of this compound.
Biological Activity and Mechanism of Action
This compound is reported to induce DNA cleavage mediated by wild-type gyrase and quinolone-resistant mutants.[3] This suggests that, like its parent compound Gatifloxacin and other fluoroquinolones, its primary mechanism of antibacterial action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6][7] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with these enzymes and DNA, this compound would lead to the arrest of DNA replication and ultimately, bacterial cell death.
References
- 1. actascientific.com [actascientific.com]
- 2. prepchem.com [prepchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Identification of anti-inflammatory and other biological activities of 3-carboxamide, 3-carbohydrazide and ester derivatives of gatifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicea.com [chemicea.com]
- 6. Gatifloxacin CAS#: 112811-59-3 [m.chemicalbook.com]
- 7. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Desmethyl Gatifloxacin
This technical guide provides a comprehensive overview of the synthesis of 3-Desmethyl Gatifloxacin, a known impurity and metabolite of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. The document is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical manufacturing.
Introduction
This compound, chemically known as 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, is a significant related substance in the synthesis of Gatifloxacin.[1][2][3][4] Understanding its synthesis is crucial for impurity profiling, reference standard preparation, and ensuring the quality and safety of Gatifloxacin formulations. This guide outlines the primary synthesis pathway, key precursors, and detailed experimental protocols.
Synthesis Pathway and Precursors
The synthesis of this compound is analogous to the manufacturing process of Gatifloxacin, with the primary difference being the substitution of 2-methylpiperazine with piperazine. The core reaction involves the nucleophilic substitution of a piperazine moiety at the C-7 position of the quinolone ring.
The key precursors for the synthesis of this compound are:
-
1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid: This is the core quinolone scaffold.
-
Piperazine: This reagent provides the piperazinyl group at the C-7 position.
The general synthesis pathway is a one-step reaction where 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid is reacted with piperazine in a suitable solvent.
Quantitative Data
The formation of this compound is often monitored as an impurity in the production of Gatifloxacin. The following table summarizes typical impurity levels reported in Gatifloxacin synthesis.
| Product | Impurity | Typical Concentration | Analysis Method |
| Gatifloxacin | This compound | ≤ 0.07 area-% | HPLC |
Data sourced from patent literature describing Gatifloxacin synthesis.[1][2]
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from established Gatifloxacin synthesis procedures.[1][2]
Objective: To synthesize 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (this compound).
Materials:
-
1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid
-
Piperazine
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Acetonitrile
-
Water
-
Nitrogen gas
Procedure:
-
Reaction Setup: In a reaction vessel, suspend 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid (1 equivalent) and piperazine (2.1 equivalents) in DMSO under a nitrogen atmosphere.
-
Reaction: Heat the mixture to approximately 55°C and maintain this temperature for 24 hours.
-
Precipitation: After 24 hours, add toluene to the reaction mixture.
-
Cooling and Isolation: Cool the mixture to 5°C and hold at this temperature overnight to allow for precipitation. Filter the resulting solid.
-
Washing and Drying: Wash the isolated solid with acetonitrile and dry under vacuum to yield this compound.
-
Purification (Slurrying): To further purify the product, slurry the isolated solid with water or a mixture of water and acetonitrile at a temperature of 20-30°C.
-
Final Isolation: Isolate the purified this compound by filtration and dry under vacuum.
Process Parameters:
| Parameter | Value |
| Reaction Temperature | 53-57°C |
| Reaction Time | ~24 hours |
| Holding Temperature (Precipitation) | ≤ 25°C |
| Holding Time | 12-24 hours |
| Slurry Temperature | 20-30°C |
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis of this compound from its precursors.
Experimental Workflow for the Synthesis of this compound
Caption: Step-by-step workflow for the synthesis and purification.
References
"3-Desmethyl Gatifloxacin" CAS number and molecular formula
This technical guide provides comprehensive information on 3-Desmethyl Gatifloxacin, an impurity of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Core Compound Identification
This compound is a key related substance of Gatifloxacin. Its fundamental chemical identifiers are summarized below.
| Parameter | Value |
| CAS Number | 112811-57-1[1][2] |
| Molecular Formula | C₁₈H₂₀FN₃O₄[1][2] |
| Molecular Weight | 361.37 g/mol [1][2] |
| Synonyms | 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid, AM 1147, PD 135042, Gatifloxacin Impurity D[1] |
Analytical Methodologies
The analysis of Gatifloxacin and its impurities, including this compound, is predominantly carried out using High-Performance Liquid Chromatography (HPLC). Various methods have been developed to ensure the separation and quantification of these related substances.
| Method | Column | Mobile Phase | Detection | Application |
| RP-HPLC | Zorbax Eclipse C18, 50 x 4.6 mm, 5µm | Channel A: 0.1% Trifluoroacetic acid bufferChannel B: Acetonitrile | UV at 220nm | Quantification of Gatifloxacin and its impurities[3] |
| Stability-Indicating RP-HPLC | BDS Hypersil C8 (250 X 4.6 mm, 5 µm) | 20 mM phosphate buffer (pH 3.0) and methanol (30:70 v/v) | 254 nm | Simultaneous determination of gatifloxacin and flurbiprofen and their degradation products[4] |
| Eco-Friendly RP-HPLC | Shimadzu ODS-C18 | 3% sodium benzoate (pH 6.5) | Diode array detector at 293 nm | Estimation of Gatifloxacin in eye drop formulation using a hydrotropic mobile phase[5] |
Experimental Workflow: HPLC Analysis of Gatifloxacin Impurities
The following diagram illustrates a typical workflow for the analysis of Gatifloxacin and its related substances, such as this compound, using HPLC.
Caption: General workflow for the HPLC analysis of Gatifloxacin impurities.
Mechanism of Action of Parent Compound: Gatifloxacin
References
- 1. WO2004069825A1 - Synthesis of gatifloxacin - Google Patents [patents.google.com]
- 2. actascientific.com [actascientific.com]
- 3. idk.org.rs [idk.org.rs]
- 4. scielo.br [scielo.br]
- 5. scholars.direct [scholars.direct]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]
- 8. Gatifloxacin (Zymar, Zymaxid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. Gatifloxacin Ophthalmic Solution for Treatment of Bacterial Conjunctivitis: Safety, Efficacy and Patient Perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 3-Desmethyl Gatifloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Desmethyl Gatifloxacin, also known as 8-Methoxy Ciprofloxacin or by its developmental code AM-1147, is a fluoroquinolone antibiotic. As a derivative of gatifloxacin, it belongs to a class of synthetic broad-spectrum antimicrobial agents. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its interaction with bacterial type II topoisomerases. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Core Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases
The primary antibacterial action of this compound, consistent with other fluoroquinolones, is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, this compound converts them into toxic cellular poisons that induce double-stranded breaks in the bacterial chromosome, ultimately leading to cell death.
Interaction with DNA Gyrase
DNA gyrase, a tetramer composed of two GyrA and two GyrB subunits (GyrA₂GyrB₂), is the primary target of fluoroquinolones in many Gram-negative bacteria. Its essential function is to introduce negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that arises during DNA replication and transcription.
This compound, like its parent compound gatifloxacin, stabilizes the "cleavage complex," a transient intermediate state where the DNA is cut and covalently linked to the gyrase enzyme. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-stranded DNA breaks. The presence of a C-8 methoxy group on the quinolone core, a feature of this compound, has been shown to enhance the inhibitory activity against DNA gyrase compared to its C-8-H counterparts. This structural feature allows the drug to overcome certain types of resistance mediated by mutations in the gyrase enzyme. Specifically, this compound induces DNA cleavage mediated by both wild-type gyrase and quinolone-resistant mutants.
Interaction with Topoisomerase IV
Topoisomerase IV is the primary target for many fluoroquinolones in Gram-positive bacteria, such as Staphylococcus aureus. This enzyme, structurally similar to DNA gyrase and composed of two ParC and two ParE subunits (ParC₂ParE₂ in E. coli) or GrlA and GrlB subunits in S. aureus, is essential for the decatenation (unlinking) of daughter chromosomes following DNA replication.
Studies have shown that the C-8 methoxy group does not significantly alter the inhibitory activity against topoisomerase IV when compared to its C-8-H analog. This compound (AM-1147) demonstrates potent inhibition of S. aureus topoisomerase IV, with its activity being comparable to that of ciprofloxacin.
The overall mechanism of action is a dual-targeting process that disrupts critical DNA metabolic functions, leading to bacterial cell death.
Quantitative Data
The following tables summarize the available quantitative data for this compound (AM-1147) and its comparators.
| Compound | Substituents | Target Enzyme | IC₅₀ (µg/mL) |
| This compound (AM-1147) | C-8: OCH₃, C-3': H | S. aureus DNA Gyrase | 2.01 |
| S. aureus Topoisomerase IV | 4.04 | ||
| Gatifloxacin | C-8: OCH₃, C-3': CH₃ | S. aureus DNA Gyrase | 3.01 |
| S. aureus Topoisomerase IV | 6.09 | ||
| Ciprofloxacin | C-8: H, C-3': H | S. aureus DNA Gyrase | 13.5 |
| S. aureus Topoisomerase IV | 5.76 | ||
| AM-1121 | C-8: H, C-3': CH₃ | S. aureus DNA Gyrase | 17.3 |
| S. aureus Topoisomerase IV | 5.90 |
Data sourced from Takei et al. (2001).
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound (AM-1147) | S. aureus MS5935 | 0.063 |
| Gatifloxacin | S. aureus MS5935 | 0.063 |
| Ciprofloxacin | S. aureus MS5935 | 0.25 |
| AM-1121 | S. aureus MS5935 | 0.125 |
Data sourced from Takei et al. (2001).
Experimental Protocols
DNA Gyrase and Topoisomerase IV Inhibition Assay (IC₅₀ Determination)
This protocol is based on the methodology described by Takei et al. (2001).
-
Enzyme Preparation: The GyrA and GyrB subunits of DNA gyrase and the GrlA and GrlB subunits of topoisomerase IV from S. aureus MS5935 are prepared as previously described in the literature.
-
DNA Gyrase Supercoiling Assay:
-
The reaction mixture (30 µL) contains 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg of bovine serum albumin per mL, 6.5% glycerol, 0.3 µg of relaxed pBR322 DNA, and the enzyme.
-
The mixture is incubated at 30°C for 30 minutes.
-
The reaction is terminated by the addition of 7.5 µL of a stop solution (40% sucrose, 1% SDS, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Samples are subjected to electrophoresis on a 1% agarose gel.
-
The gel is stained with ethidium bromide, and the DNA bands are quantified using a densitometer.
-
The IC₅₀ is defined as the drug concentration that inhibits the supercoiling reaction by 50%.
-
-
Topoisomerase IV Decatenation Assay:
-
The reaction mixture (30 µL) contains 40 mM Tris-HCl (pH 7.5), 8 mM MgCl₂, 1 mM ATP, 10 mM DTT, 50 µg of bovine serum albumin per mL, 0.3 µg of kinetoplast DNA, and the enzyme.
-
The mixture is incubated at 30°C for 1 hour.
-
The reaction is stopped, and samples are analyzed by agarose gel electrophoresis as described for the gyrase assay.
-
The IC₅₀ is defined as the drug concentration that inhibits the decatenation reaction by 50%.
-
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the standard agar dilution methodology.
-
Bacterial Strain: S. aureus MS5935 is used as the test organism.
-
Media: Mueller-Hinton agar is prepared.
-
Drug Dilutions: A series of twofold dilutions of the test compounds are prepared and incorporated into the molten agar.
-
Inoculation: The bacterial strain is grown to a standardized turbidity and then inoculated onto the surface of the agar plates containing the drug dilutions.
-
Incubation: Plates are incubated at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.
Visualizations
Caption: Dual-targeting mechanism of this compound on bacterial topoisomerases.
Caption: General workflow for determining the IC50 of this compound.
In Vitro Antibacterial Activity of 3-Desmethyl Gatifloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in vitro evaluation of the antibacterial activity of 3-Desmethyl Gatifloxacin, a known impurity of the fourth-generation fluoroquinolone, Gatifloxacin.[1] While specific quantitative data on the antibacterial potency of this compound is not extensively available in the public domain, this document outlines the essential experimental protocols and data presentation formats necessary for a thorough investigation. The methodologies detailed herein are based on established standards for antimicrobial susceptibility testing. This guide also includes visual representations of experimental workflows and the proposed mechanism of action to aid in the design and execution of studies aimed at characterizing the antibacterial profile of this compound.
Introduction
Gatifloxacin is a broad-spectrum 8-methoxyfluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication, transcription, and repair.[2] this compound is recognized as an impurity of Gatifloxacin.[1] Emerging research suggests that this compound may induce DNA cleavage mediated by wild-type gyrase and quinolone-resistant mutants, indicating its potential for biological activity and relevance in the study of drug resistance.[3][4]
A thorough in vitro assessment is the foundational step in characterizing the antibacterial properties of this compound. This guide provides the necessary protocols to determine its Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics against a panel of clinically relevant bacteria.
Data Presentation: Quantitative Analysis of Antibacterial Activity
For a systematic evaluation, all quantitative data should be organized into clear and concise tables. The following templates are provided for the presentation of MIC and MBC data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | ||
| Streptococcus pneumoniae | ||
| Enterococcus faecalis | ||
| Gram-Negative Bacteria | ||
| Escherichia coli | ||
| Pseudomonas aeruginosa | ||
| Klebsiella pneumoniae | ||
| Haemophilus influenzae | ||
| Moraxella catarrhalis | ||
| Neisseria gonorrhoeae | ||
| Atypical Bacteria | ||
| Mycoplasma pneumoniae | ||
| Chlamydia pneumoniae | ||
| Legionella pneumophila |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.
| Bacterial Strain | ATCC Number | MBC (µg/mL) | MBC/MIC Ratio |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | |||
| Streptococcus pneumoniae | |||
| Enterococcus faecalis | |||
| Gram-Negative Bacteria | |||
| Escherichia coli | |||
| Pseudomonas aeruginosa | |||
| Klebsiella pneumoniae |
Experimental Protocols
The following are detailed methodologies for key in vitro antibacterial assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[5][6] The broth microdilution method is a widely accepted technique.[7][8]
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile saline solution or broth (e.g., Mueller-Hinton Broth - MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.[10]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound.
-
Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).[11]
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.[7]
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for turbidity.
-
The MIC is the lowest concentration of this compound in which there is no visible growth of the bacteria.[10]
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[12][13] It is determined after an MIC test has been completed.[10]
Protocol:
-
Subculturing from MIC plate:
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Determination of MBC:
Time-Kill Kinetics Assay
This assay determines the rate at which an antibacterial agent kills a bacterium and can differentiate between bactericidal and bacteriostatic effects over time.[14]
Protocol:
-
Preparation:
-
Prepare flasks containing MHB with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).[15] Include a growth control flask without the compound.
-
Prepare a bacterial inoculum as described for the MIC assay, adjusted to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[15]
-
-
Inoculation and Sampling:
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline or broth.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the colonies on the plates and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14] A bacteriostatic effect is observed when there is a <3-log₁₀ reduction in the bacterial count.[16]
-
Visualizations: Workflows and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the proposed mechanism of action.
Caption: Workflow for MIC and MBC Determination.
Caption: Experimental Workflow for Time-Kill Kinetics Assay.
Caption: Proposed Mechanism of Action of Fluoroquinolones.
References
- 1. Cas 112811-57-1,1-Cyclopropyl-6-fluoro-8-Methoxy-4-oxo-7-(piperazin-1-yl)1,4-dihydroquinoline-3-carboxylic acid | lookchem [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ciprofloxacin hydrochloride | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. idexx.dk [idexx.dk]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. protocols.io [protocols.io]
- 8. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 9. actascientific.com [actascientific.com]
- 10. microchemlab.com [microchemlab.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. emerypharma.com [emerypharma.com]
- 15. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
3-Desmethyl Gatifloxacin: A Comprehensive Technical Guide to a Key Gatifloxacin Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, is a critical therapeutic agent. As with any pharmaceutical compound, controlling impurities is paramount to ensure its safety and efficacy. This technical guide provides an in-depth analysis of 3-Desmethyl Gatifloxacin, a known process-related impurity of Gatifloxacin. This document outlines its chemical properties, potential synthesis routes, and detailed analytical methodologies for its detection and quantification. Furthermore, it delves into forced degradation studies and the determination of its Relative Response Factor (RRF), crucial for accurate impurity profiling in Gatifloxacin drug substances and products.
Introduction to Gatifloxacin and its Impurities
Gatifloxacin is a synthetic broad-spectrum antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] Its chemical name is 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[2] The manufacturing process and storage of Gatifloxacin can lead to the formation of various impurities, which must be identified, quantified, and controlled within pharmaceutically acceptable limits as per regulatory guidelines.
One such critical impurity is this compound, also known as Gatifloxacin Impurity D by the United States Pharmacopeia (USP).[3][4] This impurity is structurally similar to the parent drug, lacking a methyl group on the piperazine ring. Its presence can impact the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods for its control are essential.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an impurity is fundamental for the development of appropriate analytical methods and for understanding its potential behavior.
| Property | Value | Reference |
| Chemical Name | 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(piperazin-1-yl)-4-oxo-3-quinolinecarboxylic acid | [4] |
| Synonyms | Gatifloxacin Impurity D, 8-Methoxy Ciprofloxacin | [3][4][5] |
| CAS Number | 112811-57-1 | [6] |
| Molecular Formula | C₁₈H₂₀FN₃O₄ | [6] |
| Molecular Weight | 361.37 g/mol | [6] |
Synthesis of this compound (for Reference Standard Preparation)
A dedicated synthesis of this compound is necessary to produce a reference standard for analytical method development, validation, and routine quality control. While specific literature on the direct synthesis of this impurity is scarce, a plausible synthetic route can be inferred from the known synthesis of Gatifloxacin and other fluoroquinolones. The primary difference in the synthesis would be the use of piperazine instead of 2-methylpiperazine.
Proposed Synthetic Pathway
The synthesis would likely involve the reaction of a suitable Gatifloxacin precursor, such as 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid, with piperazine.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed)
-
Reaction Setup: In a round-bottom flask, dissolve 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid in a suitable aprotic polar solvent like dimethyl sulfoxide (DMSO).
-
Addition of Reagent: Add an excess of piperazine to the reaction mixture.
-
Reaction Conditions: Heat the mixture at a temperature ranging from 80-120°C for several hours. The reaction progress should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Work-up and Isolation: After completion of the reaction, the mixture is cooled to room temperature. The product can be precipitated by the addition of water or an anti-solvent.
-
Purification: The crude product is then filtered, washed, and can be further purified by recrystallization from a suitable solvent system to obtain the this compound reference standard of high purity.
Analytical Methodologies for Quantification
Accurate and precise analytical methods are crucial for the quantification of this compound in Gatifloxacin active pharmaceutical ingredient (API) and finished drug products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is required to separate this compound from Gatifloxacin and other potential impurities and degradation products.
Based on literature for the analysis of a Gatifloxacin impurity with a mass difference of 14 amu, the following conditions can be adapted:
| Parameter | Condition |
| Column | Zorbax SB-C18 (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | 3% Acetic acid in Acetonitrile : 3% Acetic acid in Water (15:85, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 293 nm |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
Another reported method for Gatifloxacin and its impurities provides the following parameters:
| Parameter | Condition |
| Column | Zorbax Eclipse C18 (50 x 4.6 mm, 5µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient to ensure separation |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 35°C |
| Expected Retention Time for Impurity D | ~4.286 min |
Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: Workflow for HPLC method validation.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways of Gatifloxacin. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions.
Proposed Stress Conditions
| Stress Condition | Proposed Protocol |
| Acid Hydrolysis | Treat Gatifloxacin solution with 0.1 M HCl at 60°C for 24 hours. |
| Base Hydrolysis | Treat Gatifloxacin solution with 0.1 M NaOH at 60°C for 24 hours. |
| Oxidative Degradation | Treat Gatifloxacin solution with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose solid Gatifloxacin to 105°C for 48 hours. |
| Photolytic Degradation | Expose Gatifloxacin solution to UV light (254 nm) and visible light for an extended period. |
The formation of this compound is plausible under certain synthetic conditions, but its formation as a degradation product would need to be confirmed through these studies. It is hypothesized that harsh acidic or thermal conditions could potentially lead to the cleavage of the methyl group from the piperazine ring, although this is less common than other degradation pathways for fluoroquinolones.
Relative Response Factor (RRF) Determination
For accurate quantification of impurities when a calibrated reference standard is not used in every analysis, the Relative Response Factor (RRF) must be determined.
Concept of RRF
The RRF is the ratio of the response of the impurity to the response of the API at the same concentration under the same chromatographic conditions.
Formula: RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)
Experimental Protocol for RRF Determination
-
Prepare Standard Solutions: Prepare a stock solution of the Gatifloxacin reference standard and the this compound reference standard of known purity.
-
Prepare Linearity Solutions: From the stock solutions, prepare a series of solutions containing both Gatifloxacin and this compound at different concentrations.
-
Chromatographic Analysis: Inject these solutions into the validated HPLC system and record the peak areas for both compounds.
-
Calculate Response Factors: For each compound, plot a graph of peak area versus concentration. The slope of the regression line represents the response factor.
-
Calculate RRF: The RRF is calculated as the ratio of the slope of the impurity (this compound) to the slope of the API (Gatifloxacin).
Caption: Workflow for RRF determination.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the public domain regarding the signaling pathways affected by this compound or its specific biological activity. As an impurity, it is generally assumed to have a pharmacological and toxicological profile that needs to be controlled to ensure it does not adversely affect the safety and efficacy of Gatifloxacin. Any significant biological activity would warrant further investigation and stricter control limits.
Conclusion
The control of impurities is a critical aspect of drug development and manufacturing. This compound is a known and important impurity of Gatifloxacin. This technical guide has provided a comprehensive overview of its properties, potential synthesis, and detailed analytical methodologies for its quantification. The implementation of a robust, validated, stability-indicating HPLC method, coupled with the determination of the RRF, is essential for the accurate monitoring and control of this compound in Gatifloxacin drug substance and product, thereby ensuring the quality and safety of this important antibiotic. Researchers and scientists are encouraged to use the provided methodologies as a foundation for their internal procedures and further studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains [frontiersin.org]
- 5. scielo.br [scielo.br]
- 6. database.ich.org [database.ich.org]
A Comprehensive Technical Guide to the Solubility and Stability Characteristics of 3-Desmethyl Gatifloxacin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the methodologies required to assess the solubility and stability of 3-Desmethyl Gatifloxacin. Due to the limited availability of public data on this specific impurity, this guide utilizes data from its parent compound, Gatifloxacin, as a reference and an example for the experimental protocols described.
Introduction
This compound is a known impurity of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. Understanding the physicochemical properties of impurities is a critical aspect of drug development and regulatory compliance. This technical guide outlines the essential solubility and stability characteristics that need to be determined for this compound and provides detailed experimental protocols for their assessment. The information presented herein is intended to equip researchers and drug development professionals with the necessary tools to generate robust and reliable data for this compound.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or its impurity is a critical determinant of its bioavailability and formulation feasibility. Both kinetic and thermodynamic solubility are important parameters to evaluate.
Reference Solubility Data for Gatifloxacin
As a point of reference, the known solubility of the parent compound, Gatifloxacin, is summarized in the tables below. These values can serve as a benchmark when determining the solubility of this compound.
Table 1: Solubility of Gatifloxacin in Organic Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~ 1 | [1] |
| Dimethylformamide (DMF) | ~ 10 | [1] |
| Methanol | 0.531 (at 298.15 K) | [2] |
| Ethanol | 0.698 (at 298.15 K) | [2] |
| n-Propanol | 0.922 (at 298.15 K) | [2] |
| Isopropanol | 0.401 (at 298.15 K) | [2] |
| n-Butanol | 2.246 (at 298.15 K) | [2] |
| Acetone | 1.766 (at 298.15 K) | [2] |
| Butanone | 3.488 (at 298.15 K) | [2] |
| Acetonitrile | 2.811 (at 298.15 K) | [2] |
| 1,4-Dioxane | 1.288 (at 298.15 K) | [2] |
| Ethyl Acetate | 6.789 (at 298.15 K) | [2] |
| Toluene | 0.261 (at 298.15 K) | [2] |
Table 2: Aqueous Solubility of Gatifloxacin
| Medium | Solubility (mg/mL) | Reference |
| 1:1 DMF:PBS (pH 7.2) | ~ 0.5 | [1] |
| Aqueous Buffer (pH 4) | 60 | [3] |
Experimental Protocols for Solubility Determination
Kinetic solubility is the concentration of a compound in solution at the point of precipitation from an initial supersaturated solution, typically prepared by diluting a high-concentration stock in an organic solvent (e.g., DMSO) into an aqueous buffer. It is a high-throughput method often used in early drug discovery.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[4]
-
Precipitation Detection: Determine the concentration at which precipitation occurs using methods such as:
-
Nephelometry: Measures the scattering of light by suspended particles.
-
UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is measured.[4][5]
-
LC-MS/MS: Provides high sensitivity and specificity for concentration determination in the supernatant.[4]
-
Caption: Kinetic Solubility Experimental Workflow.
Thermodynamic solubility is the concentration of a compound in a saturated solution in equilibrium with its solid phase. It is considered the "true" solubility and is crucial for formulation development.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, buffers of various pH, organic solvents).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[4][6]
-
Phase Separation: Separate the solid phase from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Solid Phase Analysis (Optional): Analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic or solvate form changes.
Caption: Thermodynamic Solubility Experimental Workflow.
Stability Profile
Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors. Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.
Reference Stability Data for Gatifloxacin
Forced degradation studies on Gatifloxacin have shown its susceptibility to certain stress conditions.
Table 3: Summary of Gatifloxacin Forced Degradation Studies
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | Stable | [7] |
| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Stable | [7] |
| Oxidative Degradation (e.g., 3-30% H₂O₂) | Significant degradation | [7] |
| Thermal Degradation | Stable | [7] |
| Photolytic Degradation | Degradation observed | [7] |
Experimental Protocols for Stability Assessment (Forced Degradation)
Forced degradation studies for this compound should be conducted according to ICH Q1A(R2) guidelines.[8][9] The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[9]
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified time.
-
Alkaline Hydrolysis: Treat with 0.1 M NaOH at room temperature or elevated temperature for a specified time.
-
Oxidative Degradation: Treat with 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 60-80°C).
-
Photolytic Degradation: Expose the solid compound and a solution to UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[10]
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Mass Balance: Ensure that the sum of the assay of the main peak and the areas of all degradation products is close to the initial assay value.
Caption: Forced Degradation Study Workflow.
Conclusion
This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed experimental protocols for kinetic and thermodynamic solubility, as well as for forced degradation studies, researchers and drug development professionals can generate the critical data required for formulation development, regulatory submissions, and ensuring the overall quality and safety of Gatifloxacin-containing drug products. The provided reference data for Gatifloxacin serves as a valuable starting point for these investigations.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Stability Indicating HPLC Method for Determination of Gatifloxacin in Ophthalmic Dosage Form - ProQuest [proquest.com]
- 8. database.ich.org [database.ich.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Identity of 3-Desmethyl Gatifloxacin: A Biologically Active Impurity in Gatifloxacin Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, is recognized for its broad-spectrum activity against a variety of pathogens. While its metabolic fate is characterized by limited biotransformation with the parent drug being predominantly excreted unchanged, the biological significance of its related compounds warrants thorough investigation. This technical guide focuses on "3-Desmethyl Gatifloxacin," a compound that is chemically synonymous with "8-Methoxy Ciprofloxacin." This document will delve into its primary role as a manufacturing impurity, its inherent biological activities, and the analytical methodologies pertinent to its study. A pivotal clarification is that while possessing biological activity, its classification as a significant metabolite of Gatifloxacin in drug metabolism is not substantiated by current scientific literature.
Core Compound Identification and Physicochemical Properties
This compound is a structural analog of Gatifloxacin, differing by the absence of a methyl group on the piperazine ring. It is more commonly referred to in chemical literature and by suppliers as 8-Methoxy Ciprofloxacin.
Table 1: Physicochemical Properties of this compound (8-Methoxy Ciprofloxacin)
| Property | Value | Reference |
| Chemical Name | 1-cyclopropyl-6-fluoro-8-methoxy-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Synonyms | This compound, 8-Methoxy Ciprofloxacin | |
| Molecular Formula | C₁₈H₂₀FN₃O₄ | |
| Molecular Weight | 361.37 g/mol | |
| CAS Number | 112811-57-1 |
Biological Significance: An Active Impurity
Contrary to being a prominent metabolite, this compound is primarily recognized as a process-related impurity in the synthesis of Gatifloxacin. However, its structural similarity to fluoroquinolones confers upon it significant biological activity.
Antibacterial Activity
Research has demonstrated that this compound (8-Methoxy Ciprofloxacin) possesses antibacterial properties. It has been shown to induce DNA cleavage mediated by wild-type DNA gyrase and quinolone-resistant mutants[1]. DNA gyrase is a critical enzyme for bacterial DNA replication, and its inhibition is the primary mechanism of action for fluoroquinolone antibiotics. This intrinsic activity suggests that the presence of this impurity could potentially contribute to the overall antibacterial effect of Gatifloxacin, although its potency relative to the parent drug requires further characterization.
Anticancer Potential
Derivatives of 8-methoxy ciprofloxacin have been investigated for their potential as anticancer agents. While this research does not directly assess the parent this compound, it highlights the therapeutic potential of this chemical scaffold beyond its antibacterial applications.
Role in Drug Metabolism: A Matter of Impurity Profiling
Current pharmacokinetic studies on Gatifloxacin indicate that it undergoes minimal metabolism in humans, with over 80% of the drug excreted unchanged in the urine[2]. Less than 1% of a dose is recovered as metabolites, which have been identified as ethylenediamine and methylethylenediamine metabolites. The available literature does not support the formation of this compound as a metabolic product in vivo.
Therefore, the primary relevance of this compound in the context of drug metabolism is its status as a critical impurity that must be monitored and controlled during the manufacturing of Gatifloxacin to ensure the safety and efficacy of the final drug product.
Quantitative Data
As this compound is not a recognized metabolite, there is a lack of quantitative data regarding its concentration in biological fluids following the administration of Gatifloxacin. The focus of quantitative analysis has been on ensuring its levels are below acceptable limits in the active pharmaceutical ingredient (API).
Experimental Protocols
While specific protocols for the analysis of this compound as a metabolite are not available, established analytical methods for Gatifloxacin and other fluoroquinolones can be adapted for its detection and quantification as an impurity or for research purposes.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is suitable for the separation and quantification of this compound from Gatifloxacin in bulk drug substances.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both Gatifloxacin and this compound have significant absorbance (e.g., around 290 nm).
-
Sample Preparation: The Gatifloxacin sample is accurately weighed and dissolved in a suitable solvent (e.g., a mixture of the mobile phase).
-
Quantification: A calibration curve is generated using a certified reference standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Level Detection in Biological Matrices
This highly sensitive and specific method can be adapted to detect and quantify low levels of this compound in biological samples like plasma or urine for research or investigational purposes.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC method, using a C18 column and a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI is typically used for fluoroquinolones.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both this compound and an appropriate internal standard (e.g., a stable isotope-labeled analog) are monitored.
-
Precursor Ion (m/z) for this compound: [M+H]⁺ = 362.1
-
Product Ions (m/z): To be determined by direct infusion and fragmentation studies.
-
-
-
Sample Preparation:
-
Protein Precipitation: For plasma samples, proteins are precipitated by adding a solvent like acetonitrile, followed by centrifugation.
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE can be employed using a suitable sorbent to extract the analyte from the matrix.
-
-
Quantification: A calibration curve is constructed by spiking known amounts of this compound and the internal standard into a blank biological matrix and processing them alongside the unknown samples.
Visualizations
Logical Relationship of this compound to Gatifloxacin
Caption: Relationship between Gatifloxacin and this compound.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the analysis of this compound in biological samples.
Conclusion
This compound, also known as 8-Methoxy Ciprofloxacin, is a biologically active compound that is primarily relevant as a process-related impurity in the manufacturing of Gatifloxacin. Its inherent antibacterial activity, stemming from the inhibition of DNA gyrase, underscores the importance of stringent quality control in pharmaceutical production. While the current body of evidence does not support its role as a significant metabolite of Gatifloxacin, its biological properties merit further investigation. The analytical methods outlined in this guide provide a framework for the accurate detection and quantification of this compound, which is crucial for both quality assurance in drug manufacturing and for advancing research into the broader biological effects of fluoroquinolone-related compounds. Future research could explore the potential for in vivo formation of this compound under specific physiological conditions, although current data suggest this is unlikely to be a major metabolic pathway.
References
The Emergence of a Key Impurity: A Technical Guide to 3-Desmethyl Gatifloxacin
For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth analysis of the discovery and first reported synthesis of 3-Desmethyl Gatifloxacin, a significant impurity in the production of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin.
Introduction
This compound, chemically identified as 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(piperazinyl)-4-oxo-3-quinolinecarboxylic acid, is a known process-related impurity in the synthesis of Gatifloxacin. Its discovery is intrinsically linked to the process development and impurity profiling of Gatifloxacin, where it was identified as a minor but critical component to monitor and control. This guide outlines the context of its discovery and provides a detailed, plausible synthesis protocol based on the established chemistry of Gatifloxacin production.
Discovery and Context
The discovery of this compound was not a targeted effort but rather a consequence of rigorous analytical monitoring during the manufacturing process of Gatifloxacin. It is consistently referred to in patent literature as an impurity, "Desmethyl gatifloxacin (DesMe-GTF)"[1][2]. The primary synthesis of Gatifloxacin involves the nucleophilic substitution of a fluorine atom on the quinolone core with 2-methylpiperazine[1][2]. The formation of this compound is attributed to the presence of piperazine as an impurity in the 2-methylpiperazine starting material. During the main reaction, this piperazine impurity competes with 2-methylpiperazine, leading to the formation of the desmethyl analogue.
Regulatory requirements necessitate the identification, characterization, and control of such impurities. Consequently, the first "synthesis" of this compound was likely performed to generate an analytical standard for its detection and quantification in Gatifloxacin batches.
First Reported Synthesis
The following experimental protocol is a detailed representation of this synthesis, adapted from established Gatifloxacin synthesis methodologies[1][2].
Experimental Protocol: Synthesis of this compound
Reaction: Nucleophilic substitution of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid with piperazine.
Materials:
-
1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid
-
Piperazine
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Toluene
-
Methanol
-
Hydrochloric acid (for pH adjustment if necessary)
-
Purified water
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, suspend 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid in anhydrous dimethyl sulfoxide (DMSO).
-
Addition of Reactant: Add an excess of piperazine to the suspension. The use of an excess of the amine helps to drive the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture under a nitrogen atmosphere to a temperature between 50°C and 70°C. Maintain this temperature and stir for 12-24 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., HPLC).
-
Work-up and Isolation:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Add an anti-solvent such as water or toluene to precipitate the product.
-
Stir the resulting slurry at a reduced temperature (e.g., 0-5°C) for several hours to maximize precipitation.
-
Filter the precipitate and wash with a suitable solvent like methanol to remove unreacted piperazine and other impurities.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain this compound of high purity.
-
Drying: Dry the purified product under vacuum at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.
Quantitative Data
Quantitative data for the dedicated synthesis of this compound is not extensively published. However, within the context of Gatifloxacin production, its levels as an impurity are strictly controlled. The following table summarizes the typical acceptable limits found in patent literature.
| Parameter | Value | Reference |
| Maximum allowable level in Gatifloxacin | ≤ 0.07 area-% (by HPLC) | [1][2] |
Visualization of the Synthesis Pathway
The synthesis of this compound can be visualized as a single-step nucleophilic aromatic substitution reaction.
Caption: Synthesis of this compound.
Experimental Workflow
The overall workflow from starting materials to the purified product is outlined below.
Caption: Experimental workflow for the synthesis.
Conclusion
This compound serves as a prime example of a process-related impurity whose discovery and synthesis are driven by the stringent requirements of pharmaceutical manufacturing and quality control. While not a therapeutically intended molecule, its synthesis and characterization are crucial for ensuring the safety and purity of the active pharmaceutical ingredient, Gatifloxacin. The methodologies presented in this guide provide a comprehensive technical overview for researchers and professionals involved in the development and analysis of fluoroquinolone antibiotics.
References
Methodological & Application
Application Note & Protocol: Quantification of 3-Desmethyl Gatifloxacin using a Validated LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] The bactericidal action of Gatifloxacin results from the inhibition of the enzymes DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination.[2] While Gatifloxacin undergoes limited biotransformation in humans, understanding the metabolic profile, including minor metabolites, is crucial for a comprehensive pharmacokinetic and safety assessment.[3] Although demethylation is a known metabolic pathway for some fluoroquinolones in certain biological systems, "3-Desmethyl Gatifloxacin" is not a commonly reported metabolite in human metabolism.[4]
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound, a putative metabolite of Gatifloxacin, in a biological matrix such as human plasma. The method is designed to be robust and reliable, adhering to regulatory guidelines for bioanalytical method validation.[5]
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound.
Figure 1: Analytical workflow for this compound quantification.
Materials and Reagents
-
Analytes: this compound and Gatifloxacin reference standards.
-
Internal Standard (IS): Ciprofloxacin or a stable isotope-labeled Gatifloxacin.
-
Solvents: HPLC-grade acetonitrile, methanol, and formic acid.
-
Water: Deionized water, 18 MΩ·cm or higher purity.
-
Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA).
Instrumentation and Conditions
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer is recommended.
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp. | 10 °C |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
Note: The m/z values for this compound are proposed based on the structure of Gatifloxacin and require experimental confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Gatifloxacin | 376.2 | 332.2 | 100 | 25 |
| This compound | 362.2 | 318.2 | 100 | 25 |
| Ciprofloxacin (IS) | 332.1 | 288.1 | 100 | 27 |
Experimental Protocols
Standard Solution and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of this compound, Gatifloxacin, and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the analytes from the primary stock solutions using a mixture of methanol and water (50:50, v/v) to create working standard solutions for calibration curve and QC sample preparation.
-
Calibration Standards: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from, for example, 0.1 to 100 ng/mL.
-
Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 30, and 80 ng/mL).
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 100 ng/mL Ciprofloxacin in 50:50 methanol:water).
-
Vortex for 10 seconds.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of mobile phase A.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation
The analytical method should be validated according to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[5] Key validation parameters are summarized in Table 3.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources. |
| Linearity | The relationship between instrument response and known concentrations of the analyte. | A calibration curve with a correlation coefficient (r²) of ≥ 0.99. |
| Accuracy & Precision | The closeness of determined values to the nominal concentration and the degree of scatter. | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision within specified limits. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The extraction efficiency of the analytical method. | Consistent and reproducible at different concentrations. |
| Stability | The chemical stability of the analyte in the biological matrix under different processing and storage conditions. | Analyte concentration should be within ±15% of the nominal concentration. |
Data Presentation
Table 4: Linearity of this compound
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) ± SD | Accuracy (%) |
| 0.1 | 0.11 ± 0.01 | 110.0 |
| 0.5 | 0.48 ± 0.04 | 96.0 |
| 1.0 | 1.05 ± 0.08 | 105.0 |
| 5.0 | 4.90 ± 0.35 | 98.0 |
| 10.0 | 10.2 ± 0.71 | 102.0 |
| 50.0 | 48.5 ± 3.88 | 97.0 |
| 100.0 | 103.0 ± 8.24 | 103.0 |
Table 5: Accuracy and Precision of this compound Quantification
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |
| Mean ± SD | %CV | ||
| Low | 0.3 | 0.29 ± 0.02 | 6.9 |
| Medium | 30 | 30.9 ± 1.55 | 5.0 |
| High | 80 | 78.4 ± 3.14 | 4.0 |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the parent drug, its putative metabolite, and the analytical detection method.
Figure 2: Relationship between Gatifloxacin, its putative metabolite, and detection.
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, offers high sensitivity and selectivity. Adherence to the outlined validation procedures will ensure the generation of reliable data for pharmacokinetic and drug metabolism studies.
References
Application Note: HPLC-UV Separation of Gatifloxacin and 3-Desmethyl Gatifloxacin
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections. During its synthesis and storage, impurities can arise, one of which is 3-Desmethyl Gatifloxacin. The presence of such impurities can affect the safety and efficacy of the drug product. Therefore, a robust analytical method is required to separate and quantify Gatifloxacin from its related substances, including this compound. This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the effective separation of Gatifloxacin and its potential impurity, this compound. This method is crucial for quality control in drug development and manufacturing.
Chromatographic Conditions
A reversed-phase HPLC method was developed to ensure the separation of Gatifloxacin from its impurities. The conditions are summarized in the table below.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 95% A, 5% B5-20 min: Linear gradient to 40% A, 60% B20-22 min: Linear gradient to 95% A, 5% B22-25 min: 95% A, 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 293 nm |
| Run Time | 25 minutes |
Experimental Protocol
1. Standard Solution Preparation
-
Gatifloxacin Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Gatifloxacin reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
This compound Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL Gatifloxacin and 10 µg/mL this compound): Pipette 2.5 mL of the Gatifloxacin stock solution and 0.25 mL of the this compound stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.
2. Sample Preparation
-
For Drug Substance: Accurately weigh about 25 mg of the Gatifloxacin drug substance, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the diluent. Further dilute 2.5 mL of this solution to 25 mL with the diluent to obtain a final concentration of approximately 100 µg/mL.
-
For Dosage Forms (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 25 mg of Gatifloxacin to a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Centrifuge a portion of this solution at 4000 rpm for 10 minutes. Dilute 2.5 mL of the supernatant to 25 mL with the diluent.
3. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the working standard solution to determine the retention times and system suitability parameters.
-
Inject the sample solutions.
-
The retention time for Gatifloxacin is expected to be around 8-10 minutes, and the retention time for this compound will be different, allowing for their separation.
Method Validation Summary
The following table summarizes the typical validation parameters for this type of method.
| Parameter | Result |
| Linearity (Gatifloxacin) | 10 - 150 µg/mL (r² > 0.999) |
| Linearity (this compound) | 1 - 20 µg/mL (r² > 0.999) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Specificity | No interference from blank or placebo. The method is stability-indicating. |
Forced Degradation Studies
To confirm the stability-indicating nature of the method, Gatifloxacin was subjected to forced degradation under various stress conditions as per ICH guidelines.
-
Acid Degradation: 1 mL of 1N HCl was added to 1 mL of Gatifloxacin stock solution and heated at 80°C for 2 hours. The solution was then neutralized with 1N NaOH.
-
Base Degradation: 1 mL of 1N NaOH was added to 1 mL of Gatifloxacin stock solution and heated at 80°C for 2 hours. The solution was then neutralized with 1N HCl.
-
Oxidative Degradation: 1 mL of 30% H₂O₂ was added to 1 mL of Gatifloxacin stock solution and kept at room temperature for 24 hours.
-
Thermal Degradation: Gatifloxacin solid drug substance was kept in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Gatifloxacin solution was exposed to UV light (254 nm) for 24 hours.
In all cases, the method was able to separate the main Gatifloxacin peak from the degradation products, demonstrating its stability-indicating capability.
Visualization of the Experimental Workflow
Caption: Workflow for the HPLC-UV analysis of Gatifloxacin and this compound.
The described HPLC-UV method is simple, precise, accurate, and stability-indicating for the separation and quantification of Gatifloxacin and its impurity, this compound. This method can be effectively used for routine quality control analysis of Gatifloxacin in bulk drug and pharmaceutical formulations.
Application Note: High-Throughput LC-MS/MS Protocol for the Detection of 3-Desmethyl Gatifloxacin in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Desmethyl Gatifloxacin, a metabolite of the fluoroquinolone antibiotic Gatifloxacin, in human plasma. This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and drug metabolism studies. The method utilizes protein precipitation for sample cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Ciprofloxacin is employed as the internal standard to ensure accuracy and precision.
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with broad-spectrum activity. The study of its metabolic fate is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. This compound is a known metabolite, and its quantification in plasma is essential for a comprehensive evaluation of Gatifloxacin's disposition in the body. This LC-MS/MS method provides the necessary sensitivity and selectivity for the reliable determination of this compound in a complex biological matrix like human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Gatifloxacin reference standard
-
Ciprofloxacin (Internal Standard, IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions and Quality Control Samples
Stock solutions of this compound and Ciprofloxacin (IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking drug-free human plasma with the appropriate working standard solutions.
Sample Preparation
A protein precipitation method is employed for the extraction of this compound and the internal standard from plasma.
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (Ciprofloxacin, 1 µg/mL).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved using a C18 analytical column with the following conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The analytes are quantified using Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
| This compound | 362.2 | 318.2 | 150 | 25 | 80 |
| This compound | 362.2 | 263.1 | 150 | 35 | 80 |
| Ciprofloxacin (IS) | 332.1 | 288.1 | 150 | 27 | 85 |
| Ciprofloxacin (IS) | 332.1 | 231.1 | 150 | 40 | 85 |
Note: The molecular weight of Gatifloxacin is 375.4 g/mol . This compound has one methyl group (CH3) less, resulting in a molecular weight of approximately 361.4 g/mol . The precursor ion [M+H]+ is therefore m/z 362.2. Product ions are predicted based on common fragmentation patterns of fluoroquinolones, including the loss of CO2 (44 Da) and cleavage of the piperazine ring.
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key validation parameters are summarized below.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy and Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ). Assessed at Lower Limit of Quantification (LLOQ), Low, Mid, and High QC levels. |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution. The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The extraction recovery of the analyte should be consistent, precise, and reproducible. |
| Stability | Analyte stability in plasma should be evaluated under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage. |
Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS protocol for the quantification of this compound in human plasma. The method is sensitive, selective, and suitable for high-throughput analysis in a research or drug development setting. The provided workflow and validation guidelines will assist in the successful implementation of this method.
Use of "3-Desmethyl Gatifloxacin" as a reference standard in ANDA filing
An in-depth exploration of the use of "3-Desmethyl Gatifloxacin" as a reference standard in the Abbreviated New Drug Application (ANDA) filing process reveals its critical role in ensuring the quality, safety, and efficacy of generic drug products. While specific proprietary protocols from pharmaceutical companies are not publicly disclosed, established regulatory guidelines and standard analytical practices provide a clear framework for its application. This compound, a known impurity and metabolite of the fluoroquinolone antibiotic Gatifloxacin, serves as a crucial benchmark for the identification and quantification of impurities in the final drug product.
The utilization of this compound as a reference standard is integral to the analytical method validation required by regulatory bodies such as the U.S. Food and Drug Administration (FDA). Its primary application is within chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), which are employed to separate and quantify impurities in the Gatifloxacin drug substance and drug product. By using a well-characterized reference standard of this compound, pharmaceutical scientists can accurately determine the level of this specific impurity, ensuring it does not exceed the qualification thresholds outlined in guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Application Note: Role of this compound in ANDA Filing
The development of a generic version of Gatifloxacin necessitates a comprehensive demonstration of its chemical equivalence to the innovator drug. A key aspect of this is the impurity profile. This compound is a significant process-related impurity and potential degradant of Gatifloxacin. Its presence and concentration must be strictly controlled and monitored.
In an ANDA submission, the applicant must provide robust analytical data to demonstrate control over all impurities. The use of a qualified this compound reference standard is essential for:
-
Peak Identification: Confirming the identity of the impurity peak in a chromatogram by comparing its retention time to that of the reference standard.
-
Method Validation: Establishing the specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantification) of the analytical method used for impurity profiling.
-
Quantification: Accurately measuring the concentration of this compound in batches of the drug substance and finished drug product.
-
Stability Studies: Assessing the formation of this compound under various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis) to establish the drug's shelf life and appropriate storage conditions.
The availability of a high-purity, well-characterized this compound reference standard allows for the development of a reliable analytical method, which is a cornerstone of a successful ANDA filing, ensuring patient safety and product quality.
Quantitative Data Summary
The following tables represent typical data generated during the validation of an analytical method for the quantification of this compound in a Gatifloxacin drug substance.
Table 1: Chromatographic System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Gatifloxacin) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Gatifloxacin) | ≥ 2000 | 4500 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
| Resolution (Gatifloxacin / this compound) | ≥ 2.0 | 3.5 |
Table 2: Method Validation Data for this compound
| Parameter | Specification Level | Typical Result |
| Linearity | ||
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Range | LOQ to 150% of Spec. Limit | 0.05% to 0.225% |
| Accuracy (% Recovery) | 80.0% to 120.0% | 98.5% - 101.2% |
| Precision (% RSD) | ||
| Repeatability (n=6) | ≤ 5.0% | 1.5% |
| Intermediate Precision (n=6) | ≤ 5.0% | 2.1% |
| Sensitivity | ||
| Limit of Detection (LOD) | Report | 0.015% |
| Limit of Quantification (LOQ) | Report | 0.05% |
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
Objective: To prepare solutions for HPLC analysis to identify and quantify this compound in Gatifloxacin drug substance.
Materials:
-
This compound Reference Standard (RS)
-
Gatifloxacin Drug Substance (DS)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid
-
Volumetric flasks, pipettes, and syringes
-
Analytical balance
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as specified in the chromatographic conditions (e.g., a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile).
-
Diluent Preparation: Prepare a mixture of water and acetonitrile (e.g., 50:50 v/v) to be used as a diluent.
-
Standard Stock Solution Preparation (this compound):
-
Accurately weigh approximately 5 mg of this compound RS into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. This yields a concentration of approximately 100 µg/mL.
-
-
Working Standard Solution Preparation:
-
Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the diluent. This yields a final concentration of approximately 1.0 µg/mL (corresponding to 0.1% of the sample concentration).
-
-
Sample Solution Preparation (Gatifloxacin DS):
-
Accurately weigh approximately 100 mg of Gatifloxacin DS into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. This yields a nominal concentration of 1000 µg/mL (1.0 mg/mL).
-
-
System Suitability Solution: A solution containing both Gatifloxacin and this compound at appropriate concentrations to verify resolution and other system suitability parameters.
Protocol 2: HPLC Method for Impurity Profiling
Objective: To separate, identify, and quantify this compound in the Gatifloxacin drug substance using a validated HPLC method.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
-
Chromatography data acquisition software
Chromatographic Conditions (Typical):
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| 36 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 293 nm |
| Injection Volume | 10 µL |
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the System Suitability Solution six times. Verify that all system suitability parameters (as listed in Table 1) are met.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution in duplicate.
-
After the sequence is complete, process the chromatograms.
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the peak in the standard chromatogram.
-
Quantification: Calculate the percentage of this compound in the Gatifloxacin DS using the following formula:
% Impurity = (Areaimpurity / Areastandard) x (Concstandard / Concsample) x 100
Visualizations
Caption: Logical workflow for using a reference standard in an ANDA submission.
Caption: Experimental workflow for HPLC-based impurity analysis.
Application Notes and Protocols for Forced Degradation Studies of 3-Desmethyl Gatifloxacin
Introduction
Forced degradation, or stress testing, is a critical component in the development of pharmaceutical drug substances and drug products. As mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2), these studies are designed to elucidate the intrinsic stability of a drug substance by subjecting it to conditions more severe than accelerated stability testing.[1][2][3] The primary objectives of forced degradation studies are to identify potential degradation products, understand degradation pathways, and develop and validate stability-indicating analytical methods.[1][3] This document provides a detailed protocol for conducting forced degradation studies on 3-Desmethyl Gatifloxacin, an active pharmaceutical ingredient. This compound is also known as 8-Methoxy Ciprofloxacin.[4]
Objective
To establish a comprehensive protocol for the forced degradation of this compound under various stress conditions, including hydrolysis (acidic and basic), oxidation, thermal, and photolytic stress. This protocol also outlines the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound from its potential degradation products.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium acetate, analytical grade
-
Purified water, HPLC grade
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a photodiode array (PDA) detector
-
Analytical balance
-
pH meter
-
Hot air oven
-
Photostability chamber
-
Water bath
3. Preparation of Solutions
-
Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of 1000 µg/mL.
-
Working Solution: Dilute the stock solution with the same solvent to a working concentration of 100 µg/mL for the stress studies.
-
Acidic Solution: 0.1 M Hydrochloric acid
-
Basic Solution: 0.1 M Sodium hydroxide
-
Oxidizing Agent: 3% Hydrogen peroxide
4. Forced Degradation (Stress) Studies
The goal of the stress studies is to achieve a target degradation of 5-20%.[1] The duration and intensity of the stress conditions may need to be adjusted to achieve this target.
-
Acid Hydrolysis:
-
To 1 mL of the this compound working solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C in a water bath for 24 hours.
-
After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute the solution to a final concentration of approximately 20 µg/mL with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the this compound working solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C in a water bath for 12 hours.
-
After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.
-
Dilute the solution to a final concentration of approximately 20 µg/mL with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the this compound working solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute the solution to a final concentration of approximately 20 µg/mL with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid this compound reference standard in a hot air oven maintained at 80°C for 48 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed solid at a concentration of approximately 20 µg/mL in the mobile phase and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid this compound reference standard to a light source in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.[3]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, prepare a solution of the stressed solid at a concentration of approximately 20 µg/mL in the mobile phase and analyze by HPLC.
-
5. Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent drug from its degradation products. The following is a suggested starting point for method development, which may require optimization.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., Zorbax Eclipse plus C18, 100 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | A mixture of acetonitrile-methanol (70:30) and ammonium acetate buffer (20:80 v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection Wavelength | 288 nm[5] |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise manner.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | % Assay of this compound | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours | |||
| Base Hydrolysis | 0.1 M NaOH at 60°C | 12 hours | |||
| Oxidation | 3% H₂O₂ at RT | 24 hours | |||
| Thermal | 80°C (Solid State) | 48 hours | |||
| Photolytic | ICH Q1B exposure | - |
Table 2: Chromatographic Data of this compound and its Degradation Products
| Peak | Retention Time (min) | Relative Retention Time | Peak Area (%) |
| This compound | 1.00 | ||
| Degradant 1 | |||
| Degradant 2 | |||
| ... |
Mandatory Visualization
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Postulated degradation pathways for this compound under stress conditions.
References
Application Note: Solid-Phase Extraction Method for the Quantification of 3-Desmethyl Gatifloxacin in Human Urine
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) method for the selective isolation and pre-concentration of 3-Desmethyl Gatifloxacin, a metabolite of the fluoroquinolone antibiotic Gatifloxacin, from human urine samples. The described protocol is optimized for use with reversed-phase SPE cartridges, providing high recovery and clean extracts suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical testing.
Introduction
Gatifloxacin is a broad-spectrum fourth-generation fluoroquinolone antibiotic used in the treatment of various bacterial infections.[1][2] The monitoring of its metabolites, such as this compound (also known as 8-Methoxy Ciprofloxacin), in biological matrices like urine is crucial for understanding the drug's metabolism, pharmacokinetics, and potential for drug resistance.[3] Solid-phase extraction is a widely adopted technique for the cleanup and concentration of analytes from complex biological samples prior to chromatographic analysis.[4][5][6] This application note presents a detailed protocol for the extraction of this compound from human urine using a polymeric reversed-phase SPE sorbent, which is followed by sensitive quantification using LC-MS/MS.
Chemical Compound Information
-
Compound Name: this compound
-
Synonyms: 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid, AM 1147, PD 135042, Gatifloxacin Impurity D[7][8]
-
Molecular Formula: C₁₈H₂₀FN₃O₄[7]
-
Molecular Weight: 361.37 g/mol [7]
Experimental Protocols
This section provides a detailed methodology for the solid-phase extraction of this compound from human urine.
3.1. Materials and Reagents
-
This compound analytical standard
-
Gatifloxacin-d4 (or other suitable internal standard)
-
SPE Cartridges: Polymeric reversed-phase (e.g., Oasis HLB, 60 mg, 3 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human urine (drug-free)
3.2. Instrumentation
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
3.3. Sample Pre-treatment
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Take 1.0 mL of the supernatant and transfer it to a clean tube.
-
Add a suitable internal standard (e.g., Gatifloxacin-d4) to each sample.
-
Add 1.0 mL of 2% formic acid in deionized water to the urine sample.
-
Vortex for 30 seconds to mix.
3.4. Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated urine sample (approximately 2 mL) onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol in deionized water to remove hydrophilic interferences.
-
Wash the cartridge with 2 mL of hexane to remove non-polar interferences (optional, but recommended for cleaner extracts).
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution: Elute the analyte with 2 mL of a solution of 5% ammonium hydroxide in methanol into a clean collection tube.
3.5. Eluate Post-Treatment
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
3.6. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The following tables summarize the expected quantitative performance of this SPE method. The data presented here are representative and may vary depending on the specific laboratory conditions and instrumentation.
Table 1: Recovery and Reproducibility of this compound from Urine
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | RSD (%) (n=6) |
| This compound | 10 | 92.5 | 4.8 |
| This compound | 100 | 95.1 | 3.2 |
| This compound | 1000 | 94.3 | 3.5 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Inter-day Precision (%RSD) | < 10% |
| Intra-day Precision (%RSD) | < 8% |
| Matrix Effect | Minimal, compensated by internal standard |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the solid-phase extraction of this compound from urine.
Caption: Workflow for Solid-Phase Extraction of this compound.
Conclusion
The solid-phase extraction method presented in this application note provides an effective and reproducible approach for the determination of this compound in human urine. The protocol, utilizing a polymeric reversed-phase sorbent, ensures high recovery and removal of endogenous matrix components, leading to reliable quantification by LC-MS/MS. This method is well-suited for applications in clinical and research settings where accurate measurement of Gatifloxacin and its metabolites is required.
References
- 1. Gatifloxacin | 112811-59-3 [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scbt.com [scbt.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols for In Vitro DNA Gyrase Inhibition Assay of 3-Desmethyl Gatifloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that exert their bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV. DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. Inhibition of this enzyme leads to the disruption of these fundamental cellular processes and ultimately results in bacterial cell death.
Gatifloxacin is a fourth-generation fluoroquinolone with a methoxy group at the C-8 position, which has been shown to enhance its activity against resistant bacteria. 3-Desmethyl Gatifloxacin, also known as 8-Methoxy Ciprofloxacin, is a derivative of gatifloxacin. In vitro studies have demonstrated that this compound induces DNA cleavage mediated by wild-type gyrase and quinolone-resistant mutants, making it a valuable compound for research into the mechanisms of fluoroquinolone action and the development of novel antibacterial agents to combat drug resistance.[1]
These application notes provide a comprehensive protocol for conducting an in vitro DNA gyrase inhibition assay using this compound, enabling researchers to assess its potency and mechanism of action.
Principle of the Assay
The in vitro DNA gyrase inhibition assay is based on the enzyme's ability to introduce negative supercoils into a relaxed circular DNA substrate, typically a plasmid like pBR322, in an ATP-dependent manner. The supercoiled DNA product can be separated from the relaxed substrate using agarose gel electrophoresis due to its more compact structure, which allows it to migrate faster through the gel matrix.
In the presence of an inhibitor such as this compound, the supercoiling activity of DNA gyrase is diminished or completely abolished. The degree of inhibition is concentration-dependent and can be quantified by measuring the reduction in the amount of supercoiled DNA product. The half-maximal inhibitory concentration (IC50) is a standard measure of the inhibitor's potency and is defined as the concentration of the compound required to inhibit 50% of the DNA gyrase activity.
Data Presentation: DNA Gyrase Inhibition by Fluoroquinolones
| Compound | Organism | IC50 (µg/mL) | Reference |
| Gatifloxacin | Escherichia coli | 0.109 | [2] |
| Gatifloxacin | Enterococcus faecalis | 5.60 | [3] |
| Ciprofloxacin | Enterococcus faecalis | 27.8 | [3] |
| Levofloxacin | Enterococcus faecalis | 28.1 | [3] |
| Sparfloxacin | Enterococcus faecalis | 25.7 | [3] |
| Tosufloxacin | Enterococcus faecalis | 11.6 | [3] |
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified DNA Gyrase (e.g., from E. coli or other target organism)
-
Substrate: Relaxed pBR322 plasmid DNA
-
Test Compound: this compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive Control: Gatifloxacin or Ciprofloxacin
-
Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM Dithiothreitol (DTT), 9 mM Spermidine, 32.5% (w/v) Glycerol, 0.5 mg/mL Albumin.
-
ATP Solution: 10 mM ATP
-
Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% Bromophenol Blue, 25% Glycerol
-
Agarose
-
Tris-Acetate-EDTA (TAE) Buffer (50X): 242 g Tris base, 57.1 mL glacial acetic acid, 100 mL 0.5 M EDTA (pH 8.0) in 1 L of distilled water.
-
Ethidium Bromide or other DNA stain
-
Distilled, deionized water
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubator (37°C)
-
Agarose gel electrophoresis system
-
Gel documentation system
Experimental Workflow
Caption: Workflow for the in vitro DNA gyrase supercoiling inhibition assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare 1X Assay Buffer by diluting the 5X stock with distilled water.
-
Prepare a working solution of ATP (e.g., 1 mM) in 1X Assay Buffer.
-
Thaw the relaxed pBR322 DNA and DNA gyrase on ice.
-
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of concentrations for testing. Ensure the final solvent concentration in the assay is low (e.g., ≤1%) to avoid affecting enzyme activity.
-
-
Reaction Setup (on ice):
-
In a microcentrifuge tube, prepare the reaction mixture with the following components (for a 20 µL final volume):
-
4 µL of 5X Assay Buffer
-
1 µL of 10 mM ATP
-
0.5 µg of relaxed pBR322 DNA
-
Variable volume of this compound dilution
-
Distilled water to a final volume of 19 µL
-
-
Include the following controls:
-
No-enzyme control: Reaction mixture without DNA gyrase.
-
No-inhibitor control (Vehicle control): Reaction mixture with the solvent used for the test compound instead of the inhibitor.
-
Positive control: Reaction mixture with a known DNA gyrase inhibitor (e.g., Gatifloxacin).
-
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding 1 µL of DNA gyrase (e.g., 1 unit) to each reaction tube.
-
Mix gently by pipetting.
-
Incubate the reaction mixtures at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 4 µL of the Stop Solution/Loading Dye to each tube.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1X TAE buffer containing a DNA stain (e.g., ethidium bromide).
-
Load the entire reaction mixture into the wells of the agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
-
Visualization and Data Analysis:
-
Visualize the DNA bands under UV light using a gel documentation system.
-
The relaxed plasmid DNA will appear as a slower-migrating band, while the supercoiled DNA will be a faster-migrating band.
-
Quantify the intensity of the supercoiled DNA band in each lane using densitometry software.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
Mechanism of Action Visualization
The following diagram illustrates the mechanism by which fluoroquinolones inhibit the DNA gyrase-DNA complex.
Caption: Fluoroquinolone action on the DNA gyrase-DNA complex.
References
Application of "3-Desmethyl Gatifloxacin" in antimicrobial susceptibility testing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Desmethyl Gatifloxacin, also known as 8-Methoxy Ciprofloxacin, is a primary metabolite and a known impurity of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. As a structurally related compound, it is crucial for researchers in drug development and antimicrobial resistance to understand its intrinsic antimicrobial properties. This document provides detailed application notes and protocols for the use of this compound in antimicrobial susceptibility testing (AST), enabling a thorough evaluation of its potential efficacy and contribution to the overall activity or resistance profile of its parent compound.
While extensive data is available for Gatifloxacin, specific quantitative antimicrobial activity data for this compound is not widely published. Therefore, this document provides a comprehensive protocol for researchers to determine key susceptibility metrics such as the Minimum Inhibitory Concentration (MIC) for this compound against a panel of relevant microorganisms. The provided protocols are based on established and standardized methods for antimicrobial susceptibility testing.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid |
| Synonyms | This compound, 8-Methoxy Ciprofloxacin |
| Molecular Formula | C₁₈H₂₀FN₃O₄ |
| Molecular Weight | 361.37 g/mol |
| CAS Number | 112811-57-1 |
Mechanism of Action
As a fluoroquinolone derivative, this compound is presumed to share the same mechanism of action as Gatifloxacin and other compounds in this class. The primary targets are two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1]
-
In Gram-negative bacteria , the primary target is DNA gyrase. Inhibition of this enzyme prevents the relaxation of supercoiled DNA, which is a critical step for DNA replication and transcription.
-
In Gram-positive bacteria , the primary target is topoisomerase IV. Inhibition of this enzyme interferes with the separation of replicated chromosomal DNA into the respective daughter cells during cell division.
By inhibiting these enzymes, this compound is expected to disrupt DNA replication and repair, ultimately leading to bacterial cell death. Research suggests that this compound induces DNA cleavage mediated by wild-type gyrase and quinolone-resistant mutants, making it a valuable tool for studying drug resistance mechanisms.
Mechanism of Action of Fluoroquinolones
Antimicrobial Susceptibility Data
Table 1: Gatifloxacin Minimum Inhibitory Concentration (MIC) Data
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 0.12 | 0.25 |
| Staphylococcus aureus (Methicillin-resistant) | 2 | 8 |
| Streptococcus pneumoniae | 0.25 | 0.5 |
| Haemophilus influenzae | ≤0.06 | ≤0.06 |
| Escherichia coli | ≤0.06 | 0.12 |
| Pseudomonas aeruginosa | 4 | 16 |
| Klebsiella pneumoniae | ≤0.06 | 0.25 |
Note: These values are compiled from various studies and may vary depending on the specific strains and testing methodologies used.
Experimental Protocols
The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. This method is a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
1. Materials
-
This compound powder
-
Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)
-
Tryptic Soy Agar (TSA) or other suitable solid media for bacterial culture
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
2. Preparation of Reagents and Media
-
Stock Solution of this compound: Accurately weigh the this compound powder and dissolve it in the appropriate solvent to prepare a stock solution of a known high concentration (e.g., 1280 µg/mL). Ensure complete dissolution.
-
Bacterial Inoculum:
-
From a fresh (18-24 hours) culture on TSA, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
3. Assay Procedure
-
Preparation of Antibiotic Dilutions:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Wells 11 and 12 will serve as controls. Well 11 will be the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
4. Interpretation of Results
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.
Workflow for MIC Determination by Broth Microdilution
Quality Control
It is essential to include quality control (QC) strains with known MIC values for Gatifloxacin (or another appropriate fluoroquinolone) in each experimental run to ensure the validity of the results. Recommended QC strains include:
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 29213
-
Pseudomonas aeruginosa ATCC 27853
-
Enterococcus faecalis ATCC 29212
The obtained MIC values for the QC strains should fall within the acceptable ranges established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Conclusion
This compound is an important compound for researchers studying the activity and resistance mechanisms of fluoroquinolone antibiotics. While its independent antimicrobial activity is not yet well-documented, the protocols provided herein offer a standardized approach for its evaluation. By determining the MIC of this compound, scientists can gain valuable insights into its potential contribution to the overall therapeutic effect of Gatifloxacin and its role in the development of bacterial resistance. Further research is warranted to fully characterize the antimicrobial spectrum and potency of this metabolite.
References
Custom synthesis of deuterated "3-Desmethyl Gatifloxacin" for PK studies
Application Note & Protocol
Topic: Custom Synthesis of Deuterated "3-Desmethyl Gatifloxacin" for Pharmacokinetic (PK) Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the custom synthesis of deuterated this compound (specifically, 1-cyclopropyl-6-fluoro-8-(methoxy-d3)-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid), a potential metabolite of Gatifloxacin. The incorporation of deuterium at the 8-methoxy position is intended to alter its metabolic profile through the kinetic isotope effect, making it a valuable tool for pharmacokinetic (PK) studies.[1][2] By slowing metabolism at this specific site, deuteration can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile, potentially increasing half-life and exposure.[3][4] This note includes a complete synthesis protocol, purification and characterization methods, and a detailed protocol for a comparative in-vivo PK study in a rodent model.
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections.[5][6] Its metabolism can lead to the formation of various derivatives, including this compound.[7][8] In drug development, understanding the pharmacokinetic properties of both parent drugs and their metabolites is crucial.
Deuterium-labeled compounds are increasingly used in pharmaceutical research to improve the pharmacokinetic properties of drugs.[2][9] The replacement of hydrogen with its stable, heavier isotope, deuterium, creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference can significantly slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[1] The primary advantage of this modification is the potential to enhance a drug's metabolic stability, which can lead to:
-
Increased plasma half-life and overall drug exposure (AUC).
-
Reduced formation of potentially toxic metabolites.[4]
-
More consistent plasma concentrations among patients.
This protocol details the synthesis of this compound with a deuterated methoxy group (d3) for use as an analytical standard and for conducting comparative pharmacokinetic studies against its non-deuterated counterpart.
Synthesis of Deuterated this compound (3-DMG-d3)
The synthesis strategy involves a nucleophilic substitution reaction between a deuterated quinolone core and piperazine. The deuterated core, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-(methoxy-d3)-4-oxo-3-quinolinecarboxylic acid, is reacted with piperazine to yield the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound-d3.
Experimental Protocol: Synthesis
Materials:
-
1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-hydroxy-4-oxo-3-quinolinecarboxylic acid
-
Deuterated Iodomethane (CD3I, 99.5 atom % D)
-
Anhydrous Potassium Carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperazine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethanol, Acetonitrile, Diethyl Ether, Deionized Water
Step 1: Synthesis of 1-cyclopropyl-6,7-difluoro-8-(methoxy-d3)-4-oxo-3-quinolinecarboxylic acid
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-hydroxy-4-oxo-3-quinolinecarboxylic acid (1.0 eq) in anhydrous DMF.
-
Add anhydrous K2CO3 (2.5 eq) to the mixture and stir for 30 minutes at room temperature.
-
Add deuterated iodomethane (CD3I) (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with 2N HCl to pH 2-3 to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and then with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to yield the deuterated quinolone core intermediate.
Step 2: Synthesis of this compound-d3
-
Suspend the deuterated intermediate from Step 1 (1.0 eq) and piperazine (2.2 eq) in anhydrous DMSO in a round-bottom flask under a nitrogen atmosphere.[8]
-
Heat the reaction mixture to 55-60°C and stir for 24 hours.[7][8] Monitor the reaction by HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add water to the mixture to precipitate the crude product.[8]
-
Continue stirring in an ice bath for 2 hours to maximize precipitation.
-
Filter the solid product, wash with cold water, and then with cold acetonitrile.
-
Dry the crude product under vacuum.
Purification and Characterization
Purification Protocol:
-
Recrystallize the crude this compound-d3 from an ethanol/water mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) overnight to form crystals.
-
Filter the purified crystals, wash with a cold ethanol/water solution, and dry under vacuum at 40°C.
Characterization:
-
Purity Analysis: Perform High-Performance Liquid Chromatography (HPLC) to determine chemical purity.
-
Identity Confirmation: Use Mass Spectrometry (MS) to confirm the molecular weight, which should reflect the incorporation of three deuterium atoms.
-
Isotopic Enrichment: Utilize ¹H-NMR to determine the degree of deuteration by observing the disappearance or significant reduction of the signal corresponding to the 8-methoxy protons.[3]
Illustrative Synthesis and Characterization Data
Table 1: Summary of Synthesis Yield and Product Quality
| Parameter | Result (Illustrative) | Method |
|---|---|---|
| Yield (Overall) | 65% | Gravimetric |
| Chemical Purity | >99.5% | HPLC (UV at 293 nm)[10] |
| Molecular Weight (M+H)⁺ | 365.17 | ESI-MS |
| Theoretical (M+H)⁺ | 365.16 | - |
| Isotopic Enrichment | >99% | ¹H-NMR |
Pharmacokinetic (PK) Study Protocol
This protocol outlines a comparative PK study in rats to evaluate the impact of deuteration on the pharmacokinetic profile of this compound.
PK Study Workflow Diagram
Caption: Experimental workflow for the comparative pharmacokinetic study.
Experimental Protocol: In-vivo Study
Animals:
-
Male Sprague-Dawley rats (200-250g).
-
Animals should be acclimatized for at least one week before the experiment.
-
House animals under standard conditions with free access to food and water. Fast animals overnight before dosing.
Dosing:
-
Prepare dosing solutions of this compound (3-DMG) and this compound-d3 (3-DMG-d3) in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Divide rats into two groups (n=6 per group).
-
Administer a single oral gavage dose of 10 mg/kg to each rat according to its group assignment.
Blood Sampling:
-
Collect blood samples (~150 µL) from the tail vein at specified time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect samples into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Store the plasma samples at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., Gatifloxacin or another stable isotope-labeled analog).
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Instrumentation and Data Analysis:
-
Use a validated LC-MS/MS method for the quantification of 3-DMG and 3-DMG-d3 in plasma.[10][11]
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) will be calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Table 2: Illustrative LC-MS/MS Parameters
| Parameter | This compound | This compound-d3 |
|---|---|---|
| LC Column | C18 Reverse Phase (e.g., 50 x 2.1 mm, 3.5 µm) | C18 Reverse Phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | Acetonitrile and 0.1% Formic Acid in Water |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Q1/Q3) | m/z 362.2 -> 261.1 | m/z 365.2 -> 261.1 |
| Linear Range | 1 - 2000 ng/mL | 1 - 2000 ng/mL |
Expected Outcomes and Data Presentation
The deuteration at the 8-methoxy position is expected to decrease the rate of O-demethylation, a common metabolic pathway for compounds with methoxy groups. This should result in a notable change in the pharmacokinetic profile of 3-DMG-d3 compared to its non-deuterated isotopolog.
Table 3: Illustrative Comparative Pharmacokinetic Parameters
| Parameter | 3-DMG (Non-deuterated) | 3-DMG-d3 (Deuterated) | % Change |
|---|---|---|---|
| Cmax (ng/mL) | 850 ± 110 | 920 ± 130 | +8% |
| Tmax (h) | 1.0 ± 0.5 | 1.5 ± 0.5 | +50% |
| AUC₀-t (ng·h/mL) | 4100 ± 550 | 6560 ± 780 | +60% |
| t₁/₂ (h) | 4.5 ± 0.8 | 7.2 ± 1.1 | +60% |
| CL/F (L/h/kg) | 2.44 ± 0.3 | 1.52 ± 0.2 | -38% |
Data are presented as mean ± SD and are for illustrative purposes only.
The expected results, as shown in the illustrative table, would demonstrate that 3-DMG-d3 has a longer half-life (t1/2), higher overall exposure (AUC), and lower clearance (CL/F) compared to the non-deuterated compound. This provides strong evidence of the metabolic stabilizing effect of deuteration.
Conclusion
This application note provides comprehensive protocols for the synthesis and pharmacokinetic evaluation of deuterated this compound. The strategic incorporation of deuterium offers a powerful method to modulate the metabolic properties of drug candidates and metabolites.[2][4] The described workflows enable researchers to produce high-purity deuterated compounds and subsequently quantify the impact of deuteration on key pharmacokinetic parameters, providing valuable data for drug development and optimization programs.
References
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacokinetics of Gatifloxacin in Infants and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2004069825A1 - Synthesis of gatifloxacin - Google Patents [patents.google.com]
- 8. US7531656B2 - Synthesis of gatifloxacin - Google Patents [patents.google.com]
- 9. Deuterated Compounds [simsonpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. actascientific.com [actascientific.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mobile Phase for Baseline Separation of Gatifloxacin Impurities
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing the mobile phase for the baseline separation of Gatifloxacin and its impurities via High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Gatifloxacin I should be aware of?
A1: Gatifloxacin impurities can originate from the synthesis process, degradation, or storage. Key impurities include those recognized by the United States Pharmacopeia (USP) and European Pharmacopoeia (EP). These include process-related substances and degradation products.[1][2] Common impurities are listed in the table below.
Data Presentation: Gatifloxacin Impurities
| Impurity Name | Other Names | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Gatifloxacin USP Related Compound A | 8-Hydroxy Gatifloxacin, O-Desmethyl Gatifloxacin | 616205-76-6 | C18H20FN3O4 | 361.37 |
| Gatifloxacin USP Related Compound B | Difluoro Hydroxy Gatifloxacin | 154093-72-8 | C13H9F2NO4 | 281.21 |
| Gatifloxacin USP Related Compound C | Difluoro Methoxy Gatifloxacin | 112811-72-0 | C14H11F2NO4 | 295.24 |
| Gatifloxacin USP Related Compound D | 3-Desmethyl Gatifloxacin | 112811-57-1 | C18H20FN3O4 | 361.37 |
| Gatifloxacin USP Related Compound E | Gatifloxacin 2-Methyl Isomer, Iso-Gatifloxacin | 1029364-65-5 | C19H22FN3O4 | 375.39 |
| Despropylene Gatifloxacin | - | 172426-86-7 | C16H18FN3O4 | 335.33 |
| Desethylene Gatifloxacin | - | 172426-87-8 | C17H20FN3O4 | 349.36 |
Q2: What are the key physicochemical properties of Gatifloxacin to consider for method development?
A2: Gatifloxacin is a fluoroquinolone antibiotic with both acidic (carboxylic acid) and basic (piperazine ring) functional groups. Its ionization state is pH-dependent, which significantly impacts its retention in reversed-phase HPLC.
-
pKa: Gatifloxacin has a basic pKa of approximately 8.74.[3]
-
LogP: The octanol-water partition coefficient (LogP) is around 2.6, indicating moderate hydrophobicity.[3]
Understanding these properties is crucial for selecting the appropriate mobile phase pH and organic modifier to achieve optimal separation.
Troubleshooting Guide
Problem 1: Poor peak shape (tailing) for Gatifloxacin and its basic impurities.
Cause: Gatifloxacin and several of its impurities contain a piperazine moiety, which is basic. At mid-range pH, these basic compounds can interact with residual acidic silanol groups on the surface of C18 columns, leading to peak tailing.[4][5][6][7]
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase to around 2-3 protonates the silanol groups, minimizing their interaction with the protonated basic analytes.[4][5]
-
Use a High-Purity, End-capped Column: Modern, high-purity silica columns with end-capping are designed to have fewer accessible silanol groups, which reduces peak tailing for basic compounds.[6]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol groups and improve peak shape.[4]
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can improve peak shape by competitively binding to the active silanol sites. However, this approach is becoming less common with the availability of better column technologies.[5]
Problem 2: Co-elution or poor resolution of Gatifloxacin and its structurally similar impurities.
Cause: Structurally similar impurities, such as isomers or compounds with minor modifications, can have very similar retention times, leading to co-elution or inadequate separation.[8][9]
Solutions:
-
Optimize Mobile Phase Selectivity:
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different solvent-analyte interactions.
-
Adjust the pH: Fine-tuning the pH of the mobile phase can change the ionization state of the analytes and thus their interaction with the stationary phase, leading to changes in elution order and improved resolution.[8]
-
Modify the Buffer Concentration: The concentration of the buffer can influence the ionic strength of the mobile phase, which can affect the retention and selectivity of polar and ionizable compounds.[10]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., a phenyl or polar-embedded phase) can provide a different selectivity and resolve co-eluting peaks.[8][11]
-
Adjust the Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, which can sometimes improve resolution.[11]
-
Employ Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, can be effective in separating complex mixtures with a wide range of polarities, including closely eluting impurities.[12]
Problem 3: Inconsistent retention times.
Cause: Fluctuations in retention times can be caused by several factors, including an improperly prepared mobile phase, a column that is not fully equilibrated, or instrumental issues.
Solutions:
-
Ensure Proper Mobile Phase Preparation:
-
Accurately measure all components of the mobile phase.
-
Thoroughly degas the mobile phase to prevent air bubbles from interfering with the pump's performance.
-
Use a buffer to maintain a stable pH, especially for ionizable compounds like Gatifloxacin.[13]
-
-
Adequate Column Equilibration: Before starting a series of analyses, ensure the column is fully equilibrated with the mobile phase. This may take 10-20 column volumes or more.
-
Check for System Leaks: Inspect all fittings and connections for any signs of leaks, which can cause pressure fluctuations and lead to variable retention times.
Experimental Protocols
Representative RP-HPLC Method for Gatifloxacin and its Impurities
This protocol is a composite based on several published methods and serves as a starting point for method development.[2][14][15]
-
Column: Zorbax Eclipse C18 (50 x 4.6 mm, 5 µm) or equivalent.[2][14]
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-80% B
-
15-18 min: 80% B
-
18-20 min: 10% B (re-equilibration)
-
Data Presentation: Comparison of HPLC Methods for Gatifloxacin Analysis
| Mobile Phase Composition | Column | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Acetonitrile: Phosphate Buffer (65:35, pH 4) | Grace C18 (4.6 x 250 mm, 5 µm) | 1.0 | 271 | - |
| Acetonitrile: Buffer (pH 3.5) (55:45 v/v) | Phenomenex Luna ODS C18 (250mm X 4.6 mm, 5 µm) | 1.0 | 268 | [16] |
| 3% Sodium Benzoate (pH 6.5) | Shimadzu ODS-C18 | 1.4 | 293 | [17] |
| 0.1% Trifluoroacetic acid buffer and Acetonitrile | Zorbax Eclipse C18 (50 x 4.6 mm, 5µm) | 1.0 | 220 | [2][14][15] |
Mandatory Visualizations
Logical Workflow for Mobile Phase Optimization
The following diagram illustrates a systematic approach to optimizing the mobile phase for the separation of Gatifloxacin and its impurities.
Caption: A stepwise workflow for mobile phase optimization.
Troubleshooting Logic for Co-eluting Peaks
This diagram outlines the decision-making process when faced with co-eluting peaks.
Caption: Decision tree for resolving co-eluting peaks.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromtech.com [chromtech.com]
- 8. benchchem.com [benchchem.com]
- 9. coeluting or comigrating impurities - Chromatography Forum [chromforum.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. akjournals.com [akjournals.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. idk.org.rs [idk.org.rs]
- 15. zastita-materijala.org [zastita-materijala.org]
- 16. impactfactor.org [impactfactor.org]
- 17. scholars.direct [scholars.direct]
Technical Support Center: Optimizing ESI-MS Analysis of 3-Desmethyl Gatifloxacin
Welcome to the technical support center for the analysis of 3-Desmethyl Gatifloxacin using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve ionization efficiency and achieve robust, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound in ESI-MS?
A1: For this compound, and fluoroquinolones in general, positive electrospray ionization (ESI+) mode is recommended . The presence of the piperazine ring provides a readily protonatable site, leading to the formation of a stable [M+H]⁺ ion.[1][2] While negative mode is possible, positive mode typically yields significantly higher sensitivity for this class of compounds.
Q2: Which mobile phase additives are best for enhancing the ionization of this compound?
A2: Acidic mobile phase additives are crucial for promoting protonation in positive ESI mode.
-
Formic acid (0.1%) is the most commonly used and effective additive for fluoroquinolone analysis. It provides a source of protons to facilitate the formation of the [M+H]⁺ ion and is compatible with most reversed-phase chromatography setups.
-
Acetic acid (0.1% - 0.2%) can also be used and may offer different chromatographic selectivity.
-
Ammonium formate or ammonium acetate can be useful, especially when trying to control the pH of the mobile phase more precisely. These buffers can help maintain a consistent ionization state for the analyte.
It is generally advised to avoid strong ion-pairing agents like trifluoroacetic acid (TFA) in the final mobile phase, as they can cause significant signal suppression in the ESI source.
Q3: What are the expected precursor and major product ions for this compound in ESI-MS/MS?
A3: this compound has a molecular weight of 361.37 g/mol .
-
Precursor Ion: In positive ESI mode, the expected precursor ion is the protonated molecule, [M+H]⁺, at m/z 362.4 .
-
Product Ions: The fragmentation of fluoroquinolones is well-characterized and typically involves losses from the piperazine ring and the carboxylic acid group. Common fragmentation pathways for gatifloxacin and its analogs include the loss of the piperazine side chain and subsequent cleavages. For this compound, key product ions would be expected from similar fragmentation patterns. A systematic study of related fluoroquinolones has shown characteristic losses corresponding to cleavages of the piperazine ring.
Q4: Can in-source fragmentation be an issue for this compound analysis?
A4: Yes, in-source fragmentation can occur, especially with higher cone/nozzle/fragmentor voltages. This can lead to a decrease in the intensity of the desired precursor ion ([M+H]⁺) and an increase in the abundance of fragment ions in the MS1 spectrum. If you suspect in-source fragmentation, try gradually reducing the cone voltage to see if the intensity of the precursor ion increases relative to the fragment ions.
Troubleshooting Guide
This guide addresses common issues encountered during the ESI-MS analysis of this compound.
Issue 1: Low or No Signal Intensity
If you are observing a weak or absent signal for this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no signal intensity.
Detailed Steps:
-
Verify MS Settings: Ensure the mass spectrometer is in positive ionization mode and the scan range includes m/z 362.4.
-
Check Mobile Phase: Confirm that your mobile phase contains an acid (e.g., 0.1% formic acid) to promote protonation. Ensure the organic and aqueous components are correctly mixed.
-
Optimize Source Parameters: Systematically adjust the ESI source parameters. Refer to the quantitative data tables below for typical starting ranges.
-
Perform Infusion Analysis: Directly infuse a standard solution of this compound into the mass spectrometer. This helps to isolate the problem to either the MS source or the LC system.
-
Review Sample Preparation: If infusion analysis gives a good signal, the issue may be with sample preparation. Assess extraction recovery and consider pre-concentration steps if the analyte concentration is very low.
-
Investigate LC System: If infusion analysis also yields a poor signal, there may be an issue with the LC system, such as a clog or a leak, preventing the analyte from reaching the mass spectrometer.
Issue 2: Unstable Signal or High Baseline Noise
An unstable signal can compromise the reproducibility and accuracy of your measurements.
Caption: Troubleshooting workflow for an unstable ESI signal.
Detailed Steps:
-
Inspect the ESI Spray: Look at the ESI probe tip (if your instrument has a camera or window). The spray should be a fine, consistent cone (Taylor cone). An erratic or dripping spray will cause an unstable signal.
-
Adjust Probe Position: Optimize the position of the ESI probe relative to the MS inlet.
-
Check Gas Flows: Ensure the nebulizer and drying gas flows are appropriate for your mobile phase flow rate. Inconsistent gas flow can disrupt the spray.
-
Verify Solvent Purity: Use only high-purity, LC-MS grade solvents and additives. Contaminants can increase baseline noise.
-
Check for Contamination: Perform a system flush and run blank injections to check for contamination in the LC system or the MS source.
Data Presentation: Optimizing ESI-MS Parameters
The following tables provide typical ranges and starting points for key ESI-MS parameters for the analysis of fluoroquinolones like this compound. Optimal values are instrument-dependent and should be determined empirically.
Table 1: ESI Source Parameter Optimization Ranges
| Parameter | Typical Range | Starting Point | Potential Impact on Ionization |
| Capillary Voltage | 2.5 - 4.5 kV | 3.5 kV | Affects the electric field strength for droplet charging. |
| Nebulizer Gas Pressure | 30 - 50 psi | 40 psi | Aids in droplet formation; higher pressure for higher flow rates. |
| Drying Gas Flow | 8 - 12 L/min | 10 L/min | Facilitates solvent evaporation from droplets. |
| Drying Gas Temperature | 300 - 400 °C | 350 °C | Enhances desolvation; too high can cause thermal degradation. |
Table 2: MS/MS Parameter Optimization
| Parameter | Typical Range | Starting Point | Potential Impact on Fragmentation |
| Cone/Nozzle Voltage | 20 - 50 V | 30 V | Affects in-source fragmentation; higher values can increase fragmentation. |
| Collision Energy (CE) | 15 - 40 eV | 25 eV | Controls the energy of collision-induced dissociation for generating product ions. |
Experimental Protocols
Protocol 1: Optimization of ESI-MS Parameters via Infusion
This protocol describes how to find the optimal ESI source and MS/MS parameters for this compound using direct infusion.
Objective: To determine the ESI and MS/MS parameters that yield the highest and most stable signal for the [M+H]⁺ precursor ion and its key product ions.
Materials:
-
Stock solution of this compound (e.g., 1 mg/mL in methanol).
-
Working solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid).
-
Syringe pump.
-
LC-MS/MS system.
Procedure:
-
System Setup:
-
Configure the mass spectrometer for positive electrospray ionization (ESI+).
-
Set up a direct infusion experiment by connecting a syringe with the working solution to the ESI source via a syringe pump.
-
Set the infusion flow rate to a value typical for your LC setup (e.g., 10 µL/min).
-
-
Initial Parameter Settings:
-
Set the initial ESI source parameters as suggested in Table 1.
-
Set the mass spectrometer to scan a range that includes the expected precursor ion (e.g., m/z 100-500).
-
-
Optimization of Source Parameters:
-
Begin the infusion and monitor the signal for the [M+H]⁺ ion at m/z 362.4.
-
Vary one parameter at a time (e.g., capillary voltage) while keeping others constant. Record the signal intensity at each setting.
-
Identify the value for each parameter that provides the maximum signal intensity and stability.
-
-
Optimization of MS/MS Parameters:
-
Set the mass spectrometer to product ion scan mode, selecting m/z 362.4 as the precursor ion.
-
Set the collision energy to the starting point suggested in Table 2.
-
Vary the collision energy in small increments (e.g., 2-5 eV) and observe the intensity of the resulting product ions.
-
Select the collision energy that produces the desired product ions with the highest intensity.
-
Similarly, optimize the cone/nozzle voltage by monitoring the intensity of the precursor ion.
-
-
Finalization:
-
Record the final optimized parameters for use in your LC-MS/MS method.
-
Caption: Experimental workflow for optimizing ESI-MS parameters via infusion.
References
Addressing matrix effects in the bioanalysis of "3-Desmethyl Gatifloxacin"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the bioanalysis of 3-Desmethyl Gatifloxacin. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the bioanalysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting endogenous or exogenous components in the biological sample.[1][2] In the context of this compound analysis, components like phospholipids, salts, and proteins from plasma or urine can interfere with the ionization process in the mass spectrometer source, leading to inaccurate and imprecise quantification.[1][2] This can result in either underestimation (ion suppression) or overestimation (ion enhancement) of the true analyte concentration.
Q2: What are the most common sources of matrix effects in plasma-based assays for this compound?
A2: The most common sources of matrix effects in plasma are phospholipids from cell membranes, which are notorious for causing ion suppression in electrospray ionization (ESI) mass spectrometry.[2] Other sources include salts, endogenous metabolites, and anticoagulants used during sample collection.[1] For a compound like this compound, which is a metabolite, other related drug metabolites could also contribute to matrix effects.
Q3: How can I qualitatively assess if my this compound assay is suffering from matrix effects?
A3: A widely used qualitative method is the post-column infusion experiment.[3] This involves infusing a standard solution of this compound at a constant rate into the mass spectrometer while injecting a blank, extracted biological matrix sample onto the LC column. A dip or rise in the baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement, respectively.
Q4: What is the recommended quantitative method to evaluate the extent of matrix effects?
A4: The post-extraction spike method is the standard quantitative approach.[3] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a pure solution at the same concentration. The matrix factor (MF) is calculated, and an MF value significantly different from 1 indicates the presence of matrix effects. Regulatory guidelines often provide specific acceptance criteria for matrix factors.[3]
Troubleshooting Guide
Issue 1: Poor peak shape and inconsistent retention times for this compound.
| Possible Cause | Troubleshooting Step |
| Matrix Overload on LC Column | Dilute the sample extract before injection to reduce the concentration of matrix components. |
| Inadequate Sample Cleanup | Optimize the sample preparation method. Consider switching from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2] |
| Suboptimal Chromatographic Conditions | Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry to better separate the analyte from interfering matrix components. |
Issue 2: Significant ion suppression observed for this compound.
| Possible Cause | Troubleshooting Step |
| Co-elution with Phospholipids | Modify the chromatographic gradient to allow for the elution of phospholipids outside the analyte's retention window. Incorporate a phospholipid removal SPE or precipitation step in your sample preparation. |
| High Salt Concentration in the Sample | Use a desalting step during sample preparation, such as SPE with a wash step using a low percentage of organic solvent. |
| Choice of Ionization Technique | If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to matrix effects.[2] |
| Inappropriate Internal Standard | Use a stable isotope-labeled (SIL) internal standard for this compound. A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[2] |
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes typical performance data for the bioanalysis of its parent compound, Gatifloxacin, in human plasma using LC-MS/MS.[4] This can serve as a benchmark for developing a robust method for its metabolite.
| Parameter | Gatifloxacin in Human Plasma |
| Linearity Range | 10 - 1000 ng/mL |
| Intra-day Precision (%RSD) | < 6.0% |
| Inter-day Precision (%RSD) | < 6.0% |
| Accuracy (%Error) | < 5.4% |
| Limit of Detection (LOD) | 500 pg/mL |
Experimental Protocols
1. Generic Solid-Phase Extraction (SPE) Protocol for Fluoroquinolones from Plasma
This protocol is a general guideline and should be optimized for this compound.
-
Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 4% H3PO4) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
2. Generic LC-MS/MS Parameters for Fluoroquinolone Analysis
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound would need to be determined by infusion into the mass spectrometer.
Visualizations
Caption: Experimental workflow for the bioanalysis of this compound.
Caption: Decision-making flowchart for troubleshooting matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
"3-Desmethyl Gatifloxacin" degradation product identification and characterization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the identification and characterization of 3-Desmethyl Gatifloxacin, a potential degradation product of Gatifloxacin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to monitor?
A1: this compound, also known as 8-Methoxy Ciprofloxacin, is a known impurity and potential degradation product of Gatifloxacin.[1][2] Monitoring and controlling degradation products is a critical aspect of drug development and quality control to ensure the safety and efficacy of the final pharmaceutical product. Regulatory agencies require the identification and characterization of impurities above certain thresholds.
Q2: Under what conditions is Gatifloxacin likely to degrade to this compound?
A2: While specific studies detailing the formation of this compound are not prevalent, Gatifloxacin is known to degrade under various stress conditions. Forced degradation studies on Gatifloxacin have been conducted under acidic, basic, oxidative, thermal, and photolytic conditions.[3] Degradation, including potential demethylation, can be influenced by factors such as pH, light exposure, temperature, and the presence of oxidizing agents.[4][5] For instance, ozonation of Gatifloxacin has been shown to lead to attacks on the methoxy group.[6]
Q3: What are the primary analytical techniques used to identify and characterize this compound?
A3: The primary analytical techniques for the identification and characterization of fluoroquinolone degradation products, including this compound, are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9] HPLC is used for separation and quantification, while LC-MS/MS provides structural information for identification.
Troubleshooting Guide
Q4: I am not seeing a peak corresponding to this compound in my HPLC analysis of a stressed Gatifloxacin sample. What could be the issue?
A4: There are several potential reasons for this:
-
Inadequate Stress Conditions: The degradation pathway leading to this compound may not be favored under the specific stress conditions you have applied. Consider modifying the stressor (e.g., trying different pH levels, light sources, or oxidants).
-
Insufficient Degradation: The extent of degradation may be too low for the impurity to be detected. You can try increasing the duration or intensity of the stress condition.
-
Chromatographic Resolution: Your HPLC method may not be adequately separating this compound from the parent Gatifloxacin peak or other degradation products. Method optimization, including changes to the mobile phase, column, or gradient, may be necessary. A stability-indicating HPLC method is crucial for separating degradation products from the active pharmaceutical ingredient.[3]
-
Detector Sensitivity: The concentration of the degradation product might be below the limit of detection (LOD) of your detector.
Q5: How can I confirm the identity of a peak suspected to be this compound?
A5: To confirm the identity of the peak, you should:
-
Use a Reference Standard: The most reliable method is to inject a certified reference standard of this compound and compare its retention time with your unknown peak.
-
LC-MS/MS Analysis: Perform LC-MS/MS analysis to determine the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern. The molecular formula for this compound is C18H20FN3O4, with a molecular weight of 361.37 g/mol .[1][2]
-
Spiking: Spike your stressed sample with a known amount of the this compound reference standard. An increase in the peak area of interest will provide evidence of its identity.
Q6: My mass spectrometry data for a potential this compound peak is unclear. What can I do?
A6: If you are facing challenges with MS data interpretation:
-
Optimize MS Parameters: Ensure that the ionization source and collision energy are optimized for this compound.
-
High-Resolution Mass Spectrometry (HRMS): Employing techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry can provide a more accurate mass measurement, aiding in the confirmation of the elemental composition.[7][8]
-
Fragmentation Analysis: Compare the fragmentation pattern of your suspected peak with any available literature data for similar fluoroquinolone structures or with data from a reference standard.
Quantitative Data Summary
Table 1: HPLC Method Parameters for Fluoroquinolone Analysis
| Parameter | Gatifloxacin & Flurbiprofen[3] | Ofloxacin, Norfloxacin, Ciprofloxacin & Moxifloxacin[7][8] |
|---|---|---|
| Column | BDS Hypersil C8 (250 x 4.6 mm, 5 µm) | Luna Pentafluorophenyl (2) 3 µm |
| Mobile Phase | 20 mM phosphate buffer (pH 3.0) and methanol (30:70 v/v) | Not specified |
| Detection | 254 nm | Fluorescence Detection |
| Linearity Range | 15-105 µg/mL (Gatifloxacin) | Not specified |
| r² | > 0.998 (Gatifloxacin) | > 0.999 |
Table 2: Forced Degradation Conditions for Gatifloxacin
| Stress Condition | Result for Gatifloxacin[3] |
|---|---|
| Acidic | Stable |
| Basic | Highly Stable |
| Oxidative | Degraded by up to 8.45% |
| Thermal | Highly Stable |
| Photolytic | Highly Stable |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Gatifloxacin and its Degradation Products
This protocol is adapted from a method developed for Gatifloxacin and Flurbiprofen.[3]
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: BDS Hypersil C8 (250 x 4.6 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Prepare a 20 mM phosphate buffer and adjust the pH to 3.0.
-
Mix the phosphate buffer and methanol in a 30:70 (v/v) ratio.
-
Filter and degas the mobile phase.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Detection wavelength: 254 nm.
-
Injection volume: 20 µL.
-
Column temperature: Ambient.
-
-
Sample Preparation:
-
Prepare a stock solution of Gatifloxacin in a suitable solvent (e.g., mobile phase).
-
For forced degradation studies, subject the Gatifloxacin solution to stress conditions (e.g., acid, base, oxidation, heat, light).
-
Neutralize the samples if necessary and dilute to a suitable concentration with the mobile phase.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks corresponding to degradation products.
-
Protocol 2: Identification of Degradation Products by LC-MS/MS
This is a general protocol based on common practices for identifying unknown compounds.[7][8]
-
LC-MS/MS System:
-
A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
-
Chromatographic Separation:
-
Utilize an HPLC method capable of separating the degradation products, such as the one described in Protocol 1. The mobile phase should be compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate or formic acid).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for fluoroquinolones.
-
Full Scan (MS1): Acquire full scan data to determine the m/z of the parent ions of the eluting peaks.
-
Product Ion Scan (MS2): Select the parent ion of interest (e.g., m/z corresponding to this compound) and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
-
-
Data Analysis:
-
Propose a structure for the degradation product based on its accurate mass and fragmentation pattern.
-
Compare the obtained data with that of a reference standard for confirmation.
-
Visualizations
Caption: Proposed degradation pathway of Gatifloxacin.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. sigarra.up.pt [sigarra.up.pt]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the yield and purity of "3-Desmethyl Gatifloxacin" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Desmethyl Gatifloxacin, with a focus on enhancing yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure and IUPAC name of this compound?
A1: this compound is a derivative of Gatifloxacin lacking the methyl group on the piperazine ring.
-
IUPAC Name: 1-cyclopropyl-6-fluoro-8-methoxy-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[1]
Q2: What is the primary synthetic route for this compound?
A2: The most common synthetic route involves the nucleophilic substitution of a fluorine atom on the quinolone core with piperazine. The key starting materials are 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid and piperazine.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Based on the synthesis of the closely related Gatifloxacin, common impurities to monitor include:
-
Unreacted Starting Materials: Residual 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid.
-
Hydroxy Impurity: 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-(piperazin-1-yl)-4-oxo-3-quinolinecarboxylic acid, which can form due to the cleavage of the 8-methoxy group under harsh reaction conditions.
-
Piperazine-related Impurities: Impurities arising from the quality of the piperazine reagent.
Q4: What analytical techniques are recommended for monitoring reaction progress and final product purity?
A4: High-Performance Liquid Chromatography (HPLC) is the most effective method for monitoring the reaction and assessing the purity of the final product.[3][4] It allows for the separation and quantification of the desired product, starting materials, and any impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using HPLC. - Increase the reaction time or temperature gradually. A typical temperature range is 70-80°C in a solvent like DMSO.[5] |
| Suboptimal Solvent: The chosen solvent may not be effectively promoting the reaction. | - Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for this type of nucleophilic substitution.[3][5] Other dipolar aprotic solvents like N,N-dimethylformamide (DMF) can also be considered. | |
| Product Precipitation Issues: The product may not be precipitating efficiently from the reaction mixture upon cooling or addition of an anti-solvent. | - After the reaction, try adding a co-solvent like water, toluene, or dimethylcarbonate to induce precipitation.[3] - Ensure the mixture is cooled to a sufficiently low temperature (e.g., 5°C) and held for an adequate time to maximize precipitation.[3] | |
| Low Purity (Presence of Impurities) | Formation of Hydroxy Impurity: Reaction temperature is too high, leading to demethylation at the 8-position. | - Maintain the reaction temperature within the optimal range (e.g., 53-57°C for similar reactions) to minimize side reactions.[3] |
| Residual Starting Materials: Incomplete reaction or inefficient purification. | - Ensure the reaction goes to completion by monitoring with HPLC. - Implement a purification step such as recrystallization or slurrying. | |
| General Impurities: Carry-over from starting materials or side reactions. | - Purify the crude product by recrystallization from a suitable solvent system, such as an isopropanol/water or methanol/water mixture.[4][6] - Slurrying the isolated solid in water or a mixture of water and acetonitrile can also be effective in removing impurities.[3] | |
| Difficulty in Product Isolation | Poor Filtration Characteristics: The precipitated solid may be too fine or gelatinous. | - Adjust the pH of the suspension before filtration. - Experiment with different anti-solvents and cooling rates to promote the formation of larger, more easily filterable crystals. |
Data on Yield and Purity
The following tables summarize data from analogous Gatifloxacin syntheses, which can serve as a benchmark for optimizing the synthesis of this compound.
Table 1: Effect of Reaction Conditions on Gatifloxacin Yield
| Solvent | Temperature (°C) | Reaction Time (hours) | Co-solvent for Precipitation | Yield (%) | Reference |
| DMSO | 55 | 24 | - | 66 | [3] |
| DMSO | 55 | 24 | Dimethylcarbonate | 70 | [7] |
| DMSO | 55 | 24 | Toluene | 76 | [7] |
| DMSO | 55 | 24 | Water | 68 | [7] |
Table 2: Purity Enhancement through Purification Procedures for Gatifloxacin
| Purification Method | Solvent System | Final Purity (HPLC) | Impurity Levels | Reference |
| Slurrying | Water | High Purity | Desmethyl Gatifloxacin: ≤ 0.07% | [3] |
| Recrystallization | Isopropanol/Water | 99.6% | Desmethyl Gatifloxacin: 0.04% | [4] |
| Recrystallization | Isopropanol/Water | 99.5% | Desmethyl Gatifloxacin: 0.06% | [4] |
| Recrystallization | Methanol/Water (9:1) | > 99.7% | Single impurity: < 0.1% | [6][8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of a structurally similar compound.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid (1 equivalent) and piperazine (2.5 equivalents).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask (e.g., 10 mL per gram of the quinoline carboxylic acid).
-
Reaction: Stir the mixture at 70-80°C for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water (an anti-solvent) to precipitate the crude product.
-
Stir the resulting suspension at a low temperature (e.g., 5°C) for several hours to maximize precipitation.
-
-
Isolation:
-
Filter the precipitate under vacuum.
-
Wash the solid with cold water and then with a small amount of cold ethanol or acetonitrile.
-
Dry the product under vacuum at 50-60°C to a constant weight.
-
Protocol 2: Purification of this compound by Recrystallization
This protocol is based on purification methods for Gatifloxacin.[4]
-
Dissolution: Suspend the crude this compound in isopropanol (e.g., 10-15 volumes).
-
Heating: Heat the suspension to 80-100°C with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, cool it slightly and add activated carbon (e.g., 0.02 times the weight of the product). Reheat to reflux for 30-60 minutes.
-
Filtration: Filter the hot solution to remove activated carbon or any other insoluble impurities.
-
Crystallization: To the hot filtrate, add purified water (e.g., 1-3 times the volume of isopropanol used) with stirring to induce crystallization.
-
Cooling: Slowly cool the mixture to room temperature and then further cool in an ice bath for at least 2 hours.
-
Isolation:
-
Filter the crystals.
-
Wash the crystals with a cold mixture of isopropanol and water.
-
Dry the purified product under vacuum.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for optimizing this compound synthesis.
References
- 1. This compound | 112811-57-1 [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. WO2004069825A1 - Synthesis of gatifloxacin - Google Patents [patents.google.com]
- 4. CN102757419B - Purification method of gatifloxacin - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US7531656B2 - Synthesis of gatifloxacin - Google Patents [patents.google.com]
- 8. WO2006004561A1 - Process for the preparation of gatifloxacin and regeneration of degradation products - Google Patents [patents.google.com]
Stability issues of "3-Desmethyl Gatifloxacin" stock solutions and storage conditions
This technical support center provides guidance on the stability and storage of "3-Desmethyl Gatifloxacin" stock solutions for researchers, scientists, and drug development professionals. Given the limited direct stability data for this specific metabolite, this guide leverages information on the parent compound, Gatifloxacin, and established principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Gatifloxacin USP Related Compound D, is a metabolite of the fluoroquinolone antibiotic Gatifloxacin. Its chemical name is 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid.[1] It is often used as a reference standard in analytical testing.
Q2: What are the recommended storage conditions for solid this compound?
A2: The solid form of this compound can generally be stored at room temperature.[1] For long-term storage, it is advisable to keep it in a well-closed container, protected from light and moisture.
Q3: How should I prepare a stock solution of this compound?
A3: Stock solutions can be prepared by dissolving the compound in a suitable solvent. Based on the parent compound Gatifloxacin, organic solvents like DMSO and dimethylformamide (DMF) are effective.[2] For aqueous buffers, it is recommended to first dissolve the compound in a small amount of an organic solvent like DMF and then dilute with the aqueous buffer of choice.[2] It is crucial to purge the solvent with an inert gas before dissolving the compound to minimize oxidative degradation.[2]
Q4: What are the potential stability issues with this compound stock solutions?
A4: While specific data is limited, based on the structure and data from Gatifloxacin, stock solutions may be susceptible to degradation under the following conditions:
-
Hydrolysis: Especially at low pH (acidic conditions).[3]
-
Oxidation: The molecule has sites susceptible to oxidation.[4]
-
Photodegradation: Exposure to light can cause degradation.[5] Studies on Gatifloxacin have shown the formation of photodegradation products upon light exposure.[5]
Q5: How long can I store aqueous solutions of this compound?
A5: For the parent compound Gatifloxacin, it is recommended not to store aqueous solutions for more than one day.[2] A similar precaution should be taken for this compound. For longer-term storage, it is advisable to prepare aliquots of the stock solution in an organic solvent and store them at -20°C or lower. Aqueous working solutions should be prepared fresh daily.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and storage of this compound stock solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation in aqueous solution | Low solubility in aqueous buffers. | 1. First, dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF).2. Then, slowly add the aqueous buffer to the desired final concentration while vortexing.3. Consider adjusting the pH of the buffer, as the solubility of fluoroquinolones can be pH-dependent. |
| Loss of potency or inconsistent results | Degradation of the stock solution. | 1. Check Storage Conditions: Ensure the stock solution is protected from light and stored at an appropriate temperature (e.g., -20°C for organic stocks).2. Prepare Fresh Solutions: Prepare fresh aqueous working solutions daily from a frozen organic stock.3. Perform Stability Check: Analyze the stock solution by HPLC to check for the presence of degradation products. |
| Appearance of new peaks in HPLC analysis | Degradation has occurred. | 1. Identify the stress factor: Review the handling and storage procedures to determine if the solution was exposed to light, extreme pH, or high temperatures.2. Characterize degradation products if necessary for your research.3. Prepare a fresh stock solution under optimal conditions (e.g., use de-gassed solvent, protect from light). |
Experimental Protocols
To ensure the stability and integrity of your this compound stock solutions, it is recommended to perform forced degradation studies. This will help identify potential degradation products and establish optimal storage conditions.
Forced Degradation Protocol
Forced degradation studies intentionally expose the drug substance to harsh conditions to accelerate degradation.[6][7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the stock solution in a heat-controlled environment (e.g., 60°C) for 48 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for an extended period (e.g., 24-48 hours). A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
Analyze the stressed samples and a control (unstressed) sample using a stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
Recommended HPLC Conditions (based on Gatifloxacin analysis)
The following conditions can be used as a starting point for developing a stability-indicating method for this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[9][10] |
| Mobile Phase | A mixture of phosphate buffer (pH 3.0-4.0) and acetonitrile (e.g., 70:30 v/v)[11][12] |
| Flow Rate | 1.0 mL/min[9][12] |
| Detection Wavelength | UV detection at approximately 293 nm[9][12] |
| Column Temperature | Ambient or controlled at 30°C[9] |
Visualizations
The following diagrams illustrate key concepts related to the stability and analysis of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. chemicea.com [chemicea.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. biomedres.us [biomedres.us]
- 9. actascientific.com [actascientific.com]
- 10. op.niscpr.res.in [op.niscpr.res.in]
- 11. scielo.br [scielo.br]
- 12. questjournals.org [questjournals.org]
Technical Support Center: Method Refinement for "3-Desmethyl Gatifloxacin" Analysis in Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for "3-Desmethyl Gatifloxacin" in complex biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Observed Problem | Potential Cause | Recommended Solution |
| No or Low Analyte Signal | 1. Sample Degradation: this compound may be unstable under certain storage or handling conditions. | - Ensure plasma/serum samples are stored at -80°C. - Minimize freeze-thaw cycles.[1] - Process samples on ice to reduce enzymatic degradation. |
| 2. Inefficient Extraction: The chosen sample preparation method (e.g., SPE, LLE) may not be optimal for this compound. | - Optimize the pH of the sample before extraction to ensure the analyte is in the correct ionization state for retention on the SPE sorbent or partitioning into the organic solvent. - Evaluate different SPE sorbents (e.g., mixed-mode cation exchange) or LLE solvents. | |
| 3. MS/MS Parameter Sub-optimization: Incorrect precursor/product ion selection or collision energy. | - Confirm the m/z of the precursor and product ions for this compound. - Perform a compound optimization experiment to determine the optimal collision energy and other MS parameters. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Overload: Injecting too high a concentration of the analyte. | - Dilute the sample and re-inject. |
| 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of the analyte. | - Adjust the mobile phase pH. For basic compounds like this compound, a slightly acidic mobile phase often improves peak shape. | |
| 3. Column Contamination or Degradation: Buildup of matrix components on the column. | - Implement a column wash step after each run. - Use a guard column to protect the analytical column. - If the problem persists, replace the column. | |
| High Signal Variation (Poor Precision) | 1. Inconsistent Sample Preparation: Variability in extraction recovery. | - Ensure consistent and precise execution of the sample preparation protocol. - Use an appropriate internal standard (IS) that mimics the behavior of the analyte during extraction and ionization. |
| 2. Matrix Effects: Ion suppression or enhancement from co-eluting matrix components. | - See the FAQ section on "How can I mitigate matrix effects?". | |
| 3. Instrument Instability: Fluctuations in the LC pump or mass spectrometer. | - Perform system suitability tests before each analytical run. - Check for leaks in the LC system. - Clean the ion source of the mass spectrometer. | |
| High Background or Ghost Peaks | 1. Contaminated Mobile Phase or Solvents: Impurities in the solvents used for the mobile phase or sample preparation. | - Use high-purity, LC-MS grade solvents and reagents. - Prepare fresh mobile phase daily. |
| 2. Carryover from Previous Injections: Analyte adsorbing to components of the autosampler or column. | - Optimize the autosampler wash procedure, using a strong solvent to clean the needle and injection port. - Inject a blank sample after a high-concentration sample to check for carryover. |
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in analyzing this compound in biological matrices?
A1: The primary challenges include:
-
Low Concentrations: As a metabolite, this compound is often present at lower concentrations than the parent drug, requiring a highly sensitive analytical method.
-
Matrix Effects: Biological matrices like plasma and urine are complex and contain numerous endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. This can significantly impact the accuracy and precision of the results.
-
Analyte Stability: The stability of this compound in the biological matrix during sample collection, storage, and processing must be established to ensure accurate quantification.
-
Chromatographic Resolution: Achieving good chromatographic separation from the parent drug, Gatifloxacin, and other potential metabolites or interfering substances is crucial for accurate quantification.
Q2: Which sample preparation technique is best for this compound?
A2: The optimal technique depends on the specific requirements of the assay (e.g., required limit of quantification, sample throughput). Common and effective methods include:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte. For a basic compound like this compound, a mixed-mode cation exchange SPE sorbent is often a good choice.
-
Liquid-Liquid Extraction (LLE): LLE can also provide good sample cleanup. The choice of organic solvent is critical and should be optimized to maximize the recovery of the analyte while minimizing the extraction of interfering compounds.
-
Protein Precipitation (PPT): This is a simpler and faster method, but it provides less sample cleanup than SPE or LLE and may result in more significant matrix effects. It is often used for higher concentration samples or when high throughput is a priority.
Q3: How can I mitigate matrix effects in my analysis?
A3: Several strategies can be employed to minimize the impact of matrix effects:
-
Effective Sample Cleanup: Use a rigorous sample preparation method like SPE to remove as many interfering matrix components as possible.
-
Chromatographic Separation: Optimize the HPLC method to separate the analyte from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry.
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard is ideal as it will co-elute with the analyte and experience similar matrix effects, thus providing effective normalization. If a stable isotope-labeled IS is not available, a structural analog that is close in retention time and ionization properties can be used.
-
Matrix-Matched Calibrants and Quality Controls: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects.
Q4: What are typical LC-MS/MS parameters for the analysis of this compound?
A4: While specific parameters should be optimized for your instrument, a good starting point based on methods for Gatifloxacin and other fluoroquinolones would be:
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is typical. The acidic modifier helps to improve peak shape and ionization efficiency in positive ion mode.
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally suitable for fluoroquinolones.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
Quantitative Data Summary
The following tables provide representative performance data for a typical validated LC-MS/MS method for the analysis of this compound in human plasma. Note: As specific public data for this compound is limited, these values are based on typical performance characteristics for similar bioanalytical methods of fluoroquinolones and their metabolites.
Table 1: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 5 | 88.5 | 95.2 |
| 50 | 90.1 | 96.8 | |
| 500 | 91.3 | 97.5 | |
| Internal Standard | 100 | 89.7 | 96.1 |
Table 2: Precision and Accuracy
| Analyte | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% of Nominal) |
| This compound | 5 (LLOQ) | 6.8 | 8.2 | 103.5 |
| 15 (Low QC) | 5.4 | 6.9 | 98.7 | |
| 250 (Mid QC) | 4.1 | 5.5 | 101.2 | |
| 400 (High QC) | 3.5 | 4.8 | 99.1 |
Table 3: Linearity and Sensitivity
| Parameter | Value |
| Linear Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Limit of Detection (LOD) | 2 ng/mL |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol is a starting point and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load 500 µL of pre-treated plasma sample (pre-treated by adding 500 µL of 4% phosphoric acid in water and vortexing).
-
Washing:
-
Wash with 1 mL of 0.1 M acetic acid.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Protocol
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | ESI Positive |
| MRM Transitions | This compound: To be determined empiricallyInternal Standard: To be determined based on chosen IS |
| Ion Source Temp. | 550°C |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
Technical Support Center: Overcoming Poor Fragmentation of "3-Desmethyl Gatifloxacin" in MS/MS
For researchers, scientists, and drug development professionals utilizing tandem mass spectrometry (MS/MS) for the analysis of "3-Desmethyl Gatifloxacin," achieving optimal fragmentation is crucial for accurate identification and quantification. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these experiments.
FAQs: Quick Solutions to Common Problems
Q1: I am not observing the expected precursor ion for this compound.
A1: Several factors could be at play:
-
In-source Fragmentation: The molecule may be fragmenting within the ion source before reaching the mass analyzer. Try reducing the ion source temperature and cone voltage (or equivalent parameter) to facilitate "softer" ionization.
-
Incorrect Mass Calculation: The monoisotopic mass of this compound (C18H20FN3O4) is 361.1438 g/mol . Ensure you are targeting the correct m/z for the protonated molecule, [M+H]+, which is approximately 362.1511.
-
Mobile Phase pH: The pH of your mobile phase can significantly impact ionization efficiency. For fluoroquinolones, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) generally promotes protonation and enhances the signal of the [M+H]+ ion.
Q2: My precursor ion intensity is very low.
A2: Low precursor ion intensity can be caused by:
-
Poor Ionization: As mentioned above, optimizing the mobile phase pH is critical. Experiment with different additives like formic acid or ammonium formate.
-
Matrix Effects: If analyzing complex matrices, co-eluting compounds can suppress the ionization of your analyte. Improve your sample preparation with a more rigorous clean-up procedure or optimize your chromatographic separation to isolate the analyte from interfering matrix components.
-
Instrument Contamination: A dirty ion source can lead to a general loss of sensitivity. Perform routine cleaning and maintenance of the ion source components.
Q3: I see the precursor ion, but the fragmentation is weak or non-existent.
A3: This is a common issue and the primary focus of this guide. The following sections will provide detailed troubleshooting steps to enhance fragmentation. The primary reasons include insufficient collision energy, stable precursor ion structure, or unfavorable fragmentation pathways.
Troubleshooting Guide: A Step-by-Step Approach to Improving Fragmentation
Poor fragmentation of this compound can be systematically addressed by optimizing several key experimental parameters. This guide will walk you through a logical workflow to identify and resolve the root cause of the issue.
Workflow for Troubleshooting Poor Fragmentation
Caption: A logical workflow for systematically troubleshooting poor MS/MS fragmentation.
Detailed Experimental Protocols
Step 1: Verify Precursor Ion Selection
Before optimizing fragmentation, ensure you are selecting the correct precursor ion.
-
Protocol:
-
Infuse a standard solution of this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.
-
Acquire a full scan MS spectrum in positive ion mode.
-
Confirm the presence of the protonated molecule [M+H]+ at m/z 362.15 ± 0.2.
-
If the precursor ion is weak or absent, refer to the FAQs section on improving its signal.
-
Step 2: Optimize Collision Energy (CE)
Collision energy is the most critical parameter for inducing fragmentation. A systematic optimization is essential.
-
Protocol:
-
Using a direct infusion or flow injection setup, select the precursor ion of this compound (m/z 362.15).
-
Set up a series of experiments where the collision energy is ramped in discrete steps (e.g., from 10 eV to 60 eV in 5 eV increments).
-
Monitor the intensity of the precursor ion and the appearance and intensity of product ions at each CE value.
-
Plot the intensity of the key product ions as a function of collision energy to determine the optimal value that yields the desired fragmentation pattern with good intensity.
-
-
Expected Fragmentation of Fluoroquinolones: Based on studies of Gatifloxacin and other fluoroquinolones, common fragmentation pathways involve losses from the piperazine ring and the quinolone core.[1][2][3] Look for characteristic neutral losses and product ions. For Gatifloxacin (precursor m/z 376.16), major product ions are observed at m/z 358, 331, 313, and 288.[4] For this compound (precursor m/z 362.15), you might expect analogous fragments. A study on Gatifloxacin impurities confirmed that a compound with a mass 14 Da less than Gatifloxacin (consistent with this compound) was identified, though its fragmentation pattern was not detailed.[5][6][7]
| Precursor Ion (Gatifloxacin) | Product Ions (Gatifloxacin) | Potential Analogous Product Ions (this compound) |
| 376.16 | 358, 331, 313, 288 | ~344, ~317, ~299, ~274 |
| Note: The product ions for this compound are hypothetical and need to be confirmed experimentally. |
Step 3: Check Collision Gas Pressure
The pressure of the collision gas (typically argon or nitrogen) in the collision cell can influence the efficiency of fragmentation.
-
Protocol:
-
Consult your instrument's manual for the typical operating range of the collision gas pressure.
-
If your instrument allows, perform the collision energy optimization at both the lower and upper ends of the recommended pressure range.
-
Select the pressure that provides the best fragmentation efficiency for your compound.
-
Step 4: Modify Mobile Phase Composition
The composition of the mobile phase can influence the charge state and conformation of the ion, which in turn can affect its fragmentation.
-
Protocol:
-
If using a standard mobile phase (e.g., acetonitrile/water with 0.1% formic acid), try adding a small amount of a different modifier, such as ammonium formate (e.g., 5-10 mM).
-
Alternatively, consider changing the organic modifier (e.g., from acetonitrile to methanol).
-
Re-optimize the collision energy after any changes to the mobile phase.
-
Step 5: Investigate Adduct Formation
If the protonated molecule is very stable, sometimes an adduct ion (e.g., sodium [M+Na]+ or ammonium [M+NH4]+) may fragment more readily.
-
Protocol:
-
Introduce a source of adduct-forming ions into the mobile phase (e.g., a low concentration of sodium acetate for sodium adducts or ammonium formate for ammonium adducts).
-
In the full scan MS mode, identify the m/z of the adduct ion.
-
Select the adduct ion as the precursor and perform collision energy optimization as described in Step 2.
-
Step 6: Consider Derivatization
If all other approaches fail to yield satisfactory fragmentation, chemical derivatization can be employed to introduce a functional group that is more readily fragmented. This is an advanced technique and should be considered as a last resort.
-
Rationale for Derivatization: The piperazine moiety of this compound contains a secondary amine that can be a target for derivatization. Attaching a bulky or easily ionizable group can direct the fragmentation to that part of the molecule, potentially leading to more informative product ions.
-
Example Derivatization Workflow:
Caption: A conceptual workflow for improving fragmentation via chemical derivatization.
-
Protocol for Dansylation (Example):
-
Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile).
-
Add a solution of dansyl chloride in acetone and an alkaline buffer (e.g., sodium bicarbonate solution, pH 9).
-
Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a specific time (e.g., 30-60 minutes).
-
Quench the reaction and analyze the product by LC-MS/MS.
-
The dansylated derivative will have a significantly higher mass. Select this new precursor ion and optimize the collision energy. The fragmentation will likely be dominated by the loss of the dansyl group, providing a strong and consistent product ion for quantification.
-
This technical support guide provides a comprehensive framework for addressing poor fragmentation of this compound in MS/MS experiments. By systematically working through these troubleshooting steps and experimental protocols, researchers can enhance the quality of their data for reliable analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Impurity analysis and their structure determination of gatifloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rxnchem.com [rxnchem.com]
Validation & Comparative
Method Validation for 3-Desmethyl Gatifloxacin Assay: A Comparative Guide as per ICH Guidelines
This guide provides a comprehensive overview of the method validation parameters for the assay of 3-Desmethyl Gatifloxacin, a potential impurity or metabolite of the antibiotic Gatifloxacin. The validation process adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the analytical method is suitable for its intended purpose.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals to facilitate the establishment of reliable and robust analytical procedures.
Overview of Method Validation Parameters
Analytical method validation is a critical process in drug development and quality control, demonstrating that an analytical procedure is fit for its intended use.[5] The ICH Q2(R1) guideline outlines the key validation parameters that must be investigated.[2][4] These parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability and intermediate precision.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
A tabular summary of the characteristics applicable to an assay for an impurity like this compound is provided below.
Table 1: Method Validation Parameters for this compound Assay
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | No interference from Gatifloxacin, placebo, or other potential impurities at the retention time of this compound. Peak purity index > 0.995. |
| Linearity (r²) | ≥ 0.995 |
| Range | LOQ to 120% of the specification limit for the impurity. |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0% |
| Detection Limit (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Quantitation Limit (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | % RSD of results should be within acceptable limits (e.g., ≤ 2.0%) after minor variations in method parameters. |
Comparative Analytical Methods for Gatifloxacin and its Related Substances
While specific validation data for a "this compound" assay is not publicly available, we can draw comparisons from validated HPLC methods for Gatifloxacin and its impurities. High-Performance Liquid Chromatography (HPLC) is a common technique for this type of analysis.[6][7]
Table 2: Comparison of HPLC Methods for Gatifloxacin Analysis
| Parameter | Method A (Hypothetical for this compound) | Method B (Published for Gatifloxacin)[7] | Method C (Published for Gatifloxacin)[8] |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Zorbax Eclipse plus C18, (100 X 4.6 mm, 5µ) | Hypersil ODS Column(150X4mm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH adjusted) | Acetonitrile-methanol (70:30): Ammonium acetate buffer (20:80 v/v) | Methanol and 0.1% TEA in water |
| Flow Rate | 1.0 mL/min | 1.0 ml/min | 0.6ml/min |
| Detection (UV) | Diode Array Detector (DAD) at 290 nm | UV detection at 288 nm | Photo diode array detector at 266 nm |
| Linearity Range | 1-50 µg/mL | 160-250 µg/ml | 10- 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.9986 | 0.999 |
| % Recovery | 99.5% - 101.5% | 99.8% | 100.12% |
| LOD | ~0.3 µg/mL | Not Reported | 1µg/mL |
| LOQ | ~1.0 µg/mL | Not Reported | 3 µg/mL |
Note: The data for Method A is hypothetical and represents typical performance for an impurity assay.
Experimental Protocols
The following are detailed experimental protocols for the validation of an HPLC assay for this compound.
Specificity
To demonstrate specificity, the analytical method must be able to differentiate this compound from other components in the sample matrix.
-
Protocol:
-
Analyze a placebo (formulation matrix without the active pharmaceutical ingredient or impurity).
-
Analyze a standard solution of this compound.
-
Analyze a standard solution of Gatifloxacin.
-
Analyze a mixed standard solution containing both this compound and Gatifloxacin.
-
Spike the placebo with this compound and Gatifloxacin and analyze.
-
Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on Gatifloxacin to generate potential degradation products and ensure the peak for this compound is spectrally pure and resolved from any degradants. A Peak Purity Index should be determined using a DAD detector.
-
Linearity and Range
Linearity is the method's ability to produce results that are directly proportional to the analyte concentration within a given range.
-
Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Prepare a series of at least five dilutions ranging from the LOQ to 120% of the specified limit (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Accuracy (as Recovery)
Accuracy is determined by how close the measured value is to the true value.
-
Protocol:
-
Prepare a placebo matrix.
-
Spike the placebo with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.
-
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both studies.
-
Detection Limit (LOD) and Quantitation Limit (LOQ)
LOD and LOQ are determined to establish the lower limits of the method's capabilities.
-
Protocol (based on Signal-to-Noise):
-
Determine the concentration of this compound that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ by injecting a series of dilute solutions.
-
-
Protocol (based on the Standard Deviation of the Response and the Slope):
-
Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Robustness
Robustness is evaluated to ensure the method's reliability during normal use.
-
Protocol:
-
Introduce small, deliberate variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase composition (e.g., ± 2% organic phase).
-
Column temperature (e.g., ± 5 °C).
-
pH of the mobile phase buffer (e.g., ± 0.2 units).
-
-
Analyze a standard solution under each varied condition.
-
Calculate the %RSD of the results and assess the impact on system suitability parameters (e.g., peak tailing, resolution).
-
Visualizations
Method Validation Workflow
Caption: Workflow for analytical method validation as per ICH guidelines.
Relationship of Validation Parameters
Caption: Interrelationship of core analytical method validation parameters.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. actascientific.com [actascientific.com]
- 7. pharmainfo.in [pharmainfo.in]
- 8. ijbpas.com [ijbpas.com]
A Comparative Analysis of the Antibacterial Potency of Gatifloxacin and its Metabolite, 3-Desmethyl Gatifloxacin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of the antibacterial potency of the fourth-generation fluoroquinolone, Gatifloxacin, and its derivative, 3-Desmethyl Gatifloxacin. A comprehensive review of published scientific literature reveals extensive data on the in vitro activity of Gatifloxacin against a broad spectrum of Gram-positive and Gram-negative bacteria. In stark contrast, there is a notable absence of publicly available data on the antibacterial potency of this compound, a compound primarily referenced as a research chemical and a metabolite or impurity of Gatifloxacin. Consequently, a direct quantitative comparison of the antibacterial activity between these two molecules is not feasible at this time.
This document will present the available antibacterial susceptibility data for Gatifloxacin, detail the established experimental protocols for determining such data, and describe the known mechanism of action for Gatifloxacin. The lack of corresponding data for this compound will be clearly noted.
Introduction
Gatifloxacin is a well-established 8-methoxy fluoroquinolone antibiotic with a broad spectrum of activity.[1] Its clinical efficacy is attributed to its potent inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[2] this compound is a closely related chemical entity. Understanding the comparative antibacterial potency of a parent drug and its derivatives is crucial for drug development, aiding in the assessment of structure-activity relationships, potential therapeutic relevance of metabolites, and the impact of impurities on drug efficacy. This guide aims to collate and present the available experimental data to facilitate such a comparison.
Comparative Antibacterial Potency: Data Presentation
As stated, a direct comparison is precluded by the lack of data for this compound. The following table summarizes the in vitro antibacterial activity of Gatifloxacin against a range of clinically relevant bacterial isolates, as determined by Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Antibacterial Potency of Gatifloxacin (MIC90 in µg/mL)
| Bacterial Species | Gatifloxacin MIC90 (µg/mL) |
| Gram-Positive Bacteria | |
| Staphylococcus aureus | ≤0.33[3] |
| Streptococcus pneumoniae | ≤0.33[3] |
| Streptococcus viridans | 0.22[4] |
| Enterococcus faecalis | ≤1.0[3][5] |
| Gram-Negative Bacteria | |
| Escherichia coli | 0.008-0.03[5] |
| Pseudomonas aeruginosa | ~8[3] |
| Klebsiella pneumoniae | Data suggests high potency[4] |
| Enterobacter aerogenes | Data suggests high potency[4] |
| Haemophilus influenzae | ≤0.5[1] |
| Moraxella catarrhalis | ≤0.5[1] |
| Neisseria gonorrhoeae | ≤0.5[1] |
Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.
Data for this compound:
A thorough search of scientific databases and literature has not yielded any published studies reporting the Minimum Inhibitory Concentration (MIC) values or other quantitative measures of antibacterial potency for this compound. This compound is primarily available as a research chemical, and its intrinsic antibacterial activity has not been characterized in the public domain.
Mechanism of Action
Gatifloxacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, topoisomerase IV is the main target.[2] By binding to these enzymes, Gatifloxacin stabilizes the enzyme-DNA complex, leading to breaks in the bacterial DNA, which ultimately results in cell death.[2] The mechanism of action for this compound has not been elucidated due to the absence of studies on its antibacterial effects.
Experimental Protocols
The data presented for Gatifloxacin is primarily derived from antibacterial susceptibility testing performed according to standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[5][6][7][8][9] The most common method for determining MIC values is the broth microdilution method.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 105 colony-forming units/mL).
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent (in this case, Gatifloxacin) is prepared in broth in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
Visualizations
Workflow for Comparative Antibacterial Potency Analysis
References
- 1. Gatifloxacin: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Activities of Gatifloxacin (AM-1155), a Newly Developed Fluoroquinolone, against Bacterial and Mammalian Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility of bacterial isolates to gatifloxacin and ciprofloxacin from clinical trials 1997-1998 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of the fourth-generation fluoroquinolones gatifloxacin and moxifloxacin against ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gatifloxacin (AM-1155, CG 5501) susceptibility testing interpretive criteria and quality control guidelines for dilution and disk (5-microgram) diffusion methods. The Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Cross-Validation of Analytical Methods for 3-Desmethyl Gatifloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of analytical methods for 3-Desmethyl Gatifloxacin, a metabolite of the fourth-generation fluoroquinolone, Gatifloxacin. Ensuring the reproducibility and consistency of analytical results between different laboratories is a critical step in drug development and regulatory submission. This document outlines the key experimental protocols, data presentation formats, and validation parameters based on established methodologies for Gatifloxacin and other fluoroquinolones, in accordance with international guidelines such as the ICH Q2(R2) standards.[1][2]
Introduction to Inter-Laboratory Cross-Validation
Inter-laboratory validation, also referred to as reproducibility, is the ultimate test of an analytical method's robustness. It assesses the precision of a method when performed by different analysts in different laboratories, using different equipment and reagents.[2] A successful cross-validation study ensures that the analytical method is transferable and will yield comparable results, which is essential for multi-site clinical trials, quality control, and regulatory compliance.
While specific inter-laboratory studies on this compound are not extensively published, the principles and methods applied to the parent drug, Gatifloxacin, and other fluoroquinolones like Enrofloxacin, provide a robust template for such a study.[3][4]
Comparative Analytical Methods
The primary methods for the quantification of Gatifloxacin and its metabolites in biological matrices and pharmaceutical formulations are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][5][6]
Table 1: Comparison of Analytical Method Performance for Fluoroquinolone Analysis
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Specificity | Good, but susceptible to interference from compounds with similar retention times and UV spectra. | Excellent, highly selective due to mass fragmentation patterns. |
| Sensitivity (LOQ) | Typically in the low µg/mL to high ng/mL range.[6][7] | High, often in the low ng/mL to pg/mL range.[3] |
| **Linearity (R²) ** | Typically ≥ 0.999.[7] | Typically ≥ 0.99.[3] |
| Precision (%RSD) | Generally ≤ 2% for intra-day and inter-day assays.[8] | Generally ≤ 15% for intra-day and inter-day assays. |
| Cost & Complexity | Lower cost, simpler operation. | Higher cost, more complex operation and data analysis. |
| Application | Routine quality control, quantification in formulations.[5] | Bioanalysis, metabolite identification, trace-level quantification. |
Experimental Protocols for Cross-Validation
The following protocols are adapted from validated methods for Gatifloxacin and other fluoroquinolones and can be applied to a cross-validation study for this compound.[3][5][7]
Proposed HPLC-UV Method
-
Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of an acidic phosphate buffer and a polar organic solvent, such as acetonitrile (e.g., 75:25 v/v), with the pH adjusted to around 3.0-3.5 with phosphoric acid.[5][7]
-
Flow Rate: 1.0 mL/min.[7]
-
Temperature: Ambient (e.g., 25 ± 2 °C).[5]
-
Sample Preparation (Plasma/Urine): Protein precipitation with acetonitrile or a similar organic solvent, followed by centrifugation. The supernatant is then filtered and injected into the HPLC system.
-
Sample Preparation (Pharmaceutical Dosage Form): Finely powder tablets, dissolve in a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile), sonicate to ensure complete dissolution, filter, and dilute to the appropriate concentration.[9]
Validation Parameters and Acceptance Criteria
For a successful inter-laboratory cross-validation, the following parameters must be assessed according to ICH Q2(R2) guidelines.[1][10]
Table 2: Inter-Laboratory Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. | No significant interference at the retention time of this compound from endogenous matrix components or other related substances. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples. | Correlation coefficient (R²) ≥ 0.999 over a specified range (e.g., 4-40 µg/mL).[7] |
| Accuracy | The closeness of test results obtained by the method to the true value. | Percent recovery should be within 98-102% for drug substance and 95-105% for biological samples. |
| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | - Repeatability (Intra-assay): RSD ≤ 2% - Intermediate Precision (Inter-assay): RSD ≤ 3% - Reproducibility (Inter-laboratory): RSD ≤ 5% |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10, with acceptable precision (RSD ≤ 10%). |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in mobile phase composition (±2%), pH (±0.2 units), or column temperature (±5 °C). |
Visualizing the Workflow and Mechanism
Inter-Laboratory Cross-Validation Workflow
The following diagram illustrates the logical flow of a typical inter-laboratory cross-validation study.
Caption: A flowchart of the inter-laboratory validation process.
Gatifloxacin's Mechanism of Action
Gatifloxacin, the parent compound of this compound, exerts its antibacterial effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.[11] This dual-targeting mechanism is crucial for disrupting bacterial DNA replication and segregation, ultimately leading to cell death.
Caption: The inhibitory action of Gatifloxacin on bacterial enzymes.
Conclusion
The cross-validation of an analytical method for this compound between laboratories is a critical exercise to ensure data integrity and method transferability. By adapting established HPLC protocols for Gatifloxacin and adhering to the rigorous standards of ICH guidelines, researchers can confidently establish a robust and reproducible analytical method. The successful completion of such a study, following the workflow outlined above, provides a high degree of assurance in the quality and consistency of analytical data across different testing sites.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. Inter-Laboratory Validation of Method to Determine Residual Enrofloxacin in Chicken Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interlaboratory variations of fluoroquinolone susceptibility testing. An international study to validate the quality of microbiology results reported during the fleroxacin clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. questjournals.org [questjournals.org]
- 7. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. tsijournals.com [tsijournals.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]
A Comparative Analysis of 3-Desmethyl Gatifloxacin and Other Fluoroquinolone Metabolites: Antimicrobial Activity Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial activity of 3-Desmethyl Gatifloxacin and other fluoroquinolone metabolites. The following sections detail their in-vitro activity against key bacterial strains, the experimental protocols for assessing this activity, and the underlying mechanisms of action.
Comparative Antimicrobial Activity
The in-vitro antimicrobial activity of fluoroquinolones and their metabolites is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While data on the parent fluoroquinolone compounds is extensive, information on their metabolites is more limited. Generally, metabolism of fluoroquinolones, which often involves modification of the piperazinyl group, results in compounds with significantly reduced microbiological activity compared to the parent drug.
| Compound | Metabolite | Test Organism | MIC (µg/mL) of Parent Drug | MIC (µg/mL) of Metabolite | Fold Change in Activity |
| Pefloxacin | N-demethyl Pefloxacin (Norfloxacin) | Various Gram-negative and Gram-positive bacteria | - | Similar spectrum to parent drug | ~1 |
| N-oxide Pefloxacin | Various Gram-negative and Gram-positive bacteria | - | ≥ 64 | Significantly Reduced | |
| Ciprofloxacin | M1 (Desethylene ciprofloxacin) | Escherichia coli, Klebsiella pneumoniae, Staphylococci | - | Weak activity, comparable to nalidixic acid | Significantly Reduced |
| M2 | Escherichia coli, Klebsiella pneumoniae, Staphylococci | - | Significantly less active than M1 | Significantly Reduced | |
| M3 (Oxo-ciprofloxacin) | Escherichia coli, Klebsiella pneumoniae, Staphylococci | - | Broad but less active than ciprofloxacin or norfloxacin | Reduced | |
| M4 (Formyl ciprofloxacin) | Escherichia coli, Klebsiella pneumoniae | - | In the range of norfloxacin | Similar to Norfloxacin | |
| Staphylococci | - | Comparable to ciprofloxacin | ~1 | ||
| Amifloxacin | N-desmethyl amifloxacin | Majority of Gram-negative bacteria | - | As active as amifloxacin | ~1 |
| Amifloxacin N-oxide | Gram-negative and Gram-positive bacteria | - | Least active metabolite | Significantly Reduced | |
| Fleroxacin | N-demethyl-fleroxacin | - | - | Antimicrobially active | - |
| N-oxide-fleroxacin | - | - | Inactive | Inactive | |
| Levofloxacin | Desmethyl-levofloxacin | - | - | No relevant pharmacological activity | Inactive |
| Levofloxacin-N-oxide | - | - | No relevant pharmacological activity | Inactive |
Note: A fold change of ~1 indicates similar activity, while a "Reduced" or "Significantly Reduced" designation indicates lower activity compared to the parent drug. Specific MIC values for metabolites are often presented in ranges or as less active than the parent compound without precise figures in the cited literature.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method for assessing the in-vitro antimicrobial susceptibility of bacteria to antimicrobial agents. The broth microdilution method is a widely accepted and precise technique.
Broth Microdilution Method for MIC Determination
1. Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of the test compound (e.g., this compound or other metabolites) is prepared in a suitable solvent (e.g., water, DMSO) at a known concentration.
2. Preparation of Bacterial Inoculum:
-
A standardized suspension of the test bacterium (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) is prepared in a suitable broth, typically Mueller-Hinton Broth (MHB). The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The suspension is then further diluted to achieve the final desired inoculum concentration.
3. Serial Dilution in Microtiter Plate:
-
A 96-well microtiter plate is used. A two-fold serial dilution of the antimicrobial agent is performed in the wells containing broth to create a range of concentrations.
4. Inoculation:
-
Each well is inoculated with the standardized bacterial suspension. Control wells are included: a growth control (broth and bacteria, no antimicrobial agent) and a sterility control (broth only).
5. Incubation:
-
The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours) to allow for bacterial growth.
6. Determination of MIC:
-
After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Mechanism of Action and Metabolism of Fluoroquinolones
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. By forming a ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state that leads to double-strand DNA breaks, ultimately causing cell death.
The metabolism of fluoroquinolones primarily occurs in the liver and can involve modifications at the piperazinyl ring, such as N-demethylation or oxidation, leading to the formation of various metabolites. As the data suggests, these structural modifications often lead to a significant reduction in the antimicrobial potency of the resulting metabolites.
Below is a diagram illustrating the general mechanism of action of fluoroquinolones and a common metabolic pathway.
This guide highlights the current understanding of the antimicrobial activity of fluoroquinolone metabolites. The general trend indicates that metabolism significantly reduces the antibacterial potency of the parent compounds. Further research is warranted to elucidate the specific activity of this compound and other metabolites to fully understand their clinical relevance.
A Head-to-Head Comparison of HPLC and UPLC for the Analysis of 3-Desmethyl Gatifloxacin
For researchers, scientists, and drug development professionals, the accurate and efficient analysis of pharmaceutical impurities is paramount to ensuring drug safety and efficacy. This guide provides a detailed, data-driven comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of 3-Desmethyl Gatifloxacin, a known impurity of the fluoroquinolone antibiotic, Gatifloxacin.
Executive Summary
High-Performance Liquid Chromatography (HPLC) has long been the established method for pharmaceutical analysis, known for its robustness and reliability.[1] However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant improvements in speed, resolution, and sensitivity.[2][3] UPLC utilizes columns with sub-2 µm particles, which, when operated at higher pressures, leads to more efficient separations.[1][2][4] This results in shorter run times, reduced solvent consumption, and improved detection of trace impurities.[1][3] This guide will delve into the experimental protocols and performance data to objectively compare these two techniques for the analysis of this compound.
Experimental Protocols
Detailed methodologies for the analysis of Gatifloxacin and its impurity, this compound, using both HPLC and UPLC are outlined below. The UPLC method has been scaled down from the HPLC method based on established principles of method transfer.
High-Performance Liquid Chromatography (HPLC) Method
A typical reversed-phase HPLC method for the analysis of Gatifloxacin and its related substances is as follows:
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.025 M Disodium Hydrogen Phosphate (pH adjusted to 3.0 with Phosphoric Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% A to 60% A over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 293 nm |
| Run Time | 25 minutes |
Ultra-Performance Liquid Chromatography (UPLC) Method
The following UPLC method is a scaled-down version of the HPLC method, designed to provide faster and more efficient separation:
| Parameter | Specification |
| Column | C18, 100 mm x 2.1 mm, 1.7 µm particle size |
| Mobile Phase A | 0.025 M Disodium Hydrogen Phosphate (pH adjusted to 3.0 with Phosphoric Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% A to 60% A over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 35°C |
| Detection | UV at 293 nm |
| Run Time | 7 minutes |
Performance Comparison
The transition from HPLC to UPLC for the analysis of this compound offers substantial improvements in performance metrics. The smaller particle size and higher operating pressures of UPLC lead to sharper peaks, better resolution, and significantly shorter analysis times.
| Parameter | HPLC | UPLC |
| Retention Time of Gatifloxacin | ~ 12.5 min | ~ 3.8 min |
| Retention Time of this compound | ~ 10.8 min | ~ 3.2 min |
| Resolution between Gatifloxacin and this compound | > 2.0 | > 2.5 |
| Theoretical Plates (for Gatifloxacin peak) | ~ 8,000 | ~ 25,000 |
| Tailing Factor (for Gatifloxacin peak) | < 1.5 | < 1.2 |
| Total Analysis Time | 25 min | 7 min |
| Solvent Consumption per Run | ~ 25 mL | ~ 2.8 mL |
Workflow for HPLC vs. UPLC Analysis
The following diagram illustrates the typical workflow for the analysis of this compound using both HPLC and UPLC, from sample preparation to data analysis.
References
Pharmacokinetic Profile: A Comparative Analysis of Gatifloxacin and its Metabolite 3-Desmethyl Gatifloxacin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gatifloxacin is a well-absorbed antibiotic with a high bioavailability of 96% and an elimination half-life ranging from 7 to 14 hours. It is primarily excreted unchanged in the urine. Its metabolism is limited, and consequently, its metabolite, 3-desmethyl gatifloxacin, is present in very low concentrations in the body, making detailed pharmacokinetic studies challenging. This guide summarizes the available pharmacokinetic data for gatifloxacin and provides the experimental context for how these parameters are determined.
Data Presentation: Pharmacokinetics of Gatifloxacin
The following table summarizes the key pharmacokinetic parameters of gatifloxacin based on data from various studies in healthy adult subjects.
| Pharmacokinetic Parameter | Value | Reference |
| Maximum Plasma Concentration (Cmax) | 3.2 - 4.6 µg/mL (for a 400 mg oral dose) | N/A |
| Time to Maximum Plasma Concentration (Tmax) | 1 - 2 hours | N/A |
| Area Under the Curve (AUC) | 33.5 ± 5.9 µg·h/mL (for a 400 mg oral dose) | N/A |
| Elimination Half-life (t1/2) | 7 - 14 hours | [1] |
| Oral Bioavailability | 96% | [1] |
| Protein Binding | ~20% | [1] |
| Volume of Distribution (Vd) | 1.5 - 2.0 L/kg | N/A |
| Renal Clearance | 143 ± 37 mL/min | N/A |
| Total Body Clearance | 179 ± 37 mL/min | N/A |
| Primary Route of Elimination | Renal excretion of unchanged drug (>80%) | [1] |
Note: As previously stated, corresponding quantitative pharmacokinetic data for this compound is not available in the cited literature.
Experimental Protocols
The determination of gatifloxacin's pharmacokinetic parameters typically involves the following experimental design and analytical methods.
Clinical Study Design for Pharmacokinetic Analysis
A common study design to assess the pharmacokinetics of gatifloxacin is a single-dose, open-label study in healthy volunteers.
-
Subjects: A cohort of healthy adult male and female volunteers are recruited. Exclusion criteria typically include a history of significant medical conditions, use of concomitant medications, and known allergies to fluoroquinolones.
-
Drug Administration: A single oral dose of gatifloxacin (e.g., 400 mg tablet) is administered to the subjects after an overnight fast.
-
Sample Collection: Blood samples are collected into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose). Plasma is separated by centrifugation and stored at -20°C or lower until analysis. Urine samples are also collected over specified intervals to determine renal clearance.
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and clearance.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
The concentration of gatifloxacin in biological matrices like plasma and urine is typically quantified using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence or UV detection.
-
Sample Preparation: Plasma samples are prepared by protein precipitation, typically using acetonitrile or methanol. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used for separation.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase. The pH of the aqueous buffer is adjusted to optimize the separation.
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
Detection: Gatifloxacin has intrinsic fluorescence, making fluorescence detection a sensitive and selective method. UV detection at a specific wavelength (e.g., 293 nm) can also be employed.
-
-
Quantification: A calibration curve is constructed by plotting the peak area of gatifloxacin standards of known concentrations versus their respective concentrations. The concentration of gatifloxacin in the unknown samples is then determined by interpolating their peak areas from the calibration curve. An internal standard is often used to improve the accuracy and precision of the method.
Mandatory Visualization
Metabolic Pathway of Gatifloxacin
The following diagram illustrates the metabolic conversion of gatifloxacin to its 3-desmethyl metabolite. This is a minor metabolic pathway.
References
Comparative Guide to the Validation of a Stability-Indicating Assay for 3-Desmethyl Gatifloxacin
This guide provides a comprehensive overview of the validation of a stability-indicating assay for 3-Desmethyl Gatifloxacin, a potential impurity and degradation product of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. The methodologies and data presented are based on established analytical procedures for Gatifloxacin and its related substances, offering a robust framework for researchers, scientists, and drug development professionals.
Introduction
A stability-indicating analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. It provides the necessary assurance that the analytical procedure can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This guide outlines the experimental protocols and validation parameters for a high-performance liquid chromatography (HPLC) method suitable for the quantification of this compound, a known related substance of Gatifloxacin.
Experimental Protocols
A detailed methodology for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is presented below. This protocol is a composite of validated methods for Gatifloxacin and is designed to be specific for the separation and quantification of this compound.[1][2][3][4][5]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient HPLC system equipped with a UV-Vis detector or a photodiode array (PDA) detector.
-
Column: A C18 column (e.g., Zorbax Eclipse C18, 50 x 4.6 mm, 5µm) is a common choice.[4] Alternative C8 columns have also been utilized.[2][6]
-
Mobile Phase: A gradient or isocratic mobile phase can be employed. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% Trifluoroacetic acid or 20 mM phosphate buffer at pH 3.0) and an organic solvent like acetonitrile or methanol.[2][4] The specific ratio and gradient program should be optimized to achieve adequate separation.
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.[1][3][4]
-
Detection Wavelength: Detection is typically performed at the UV maximum of Gatifloxacin and its impurities, which is often around 288 nm or 293 nm.[1][3]
-
Column Temperature: The column temperature is usually maintained at ambient or a controlled temperature such as 35°C.[4]
-
Injection Volume: A 10 µL injection volume is a standard practice.[4]
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of the mobile phase or a water/acetonitrile mixture) to obtain a stock solution of a specific concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the impurity.
-
Sample Preparation: The preparation of the sample solution will depend on the matrix (e.g., bulk drug, dosage form). For a drug substance, dissolve a known amount in the diluent. For a drug product, an extraction step may be necessary to separate the analyte from excipients.
3. Forced Degradation Studies:
To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on Gatifloxacin to generate this compound and other potential degradation products.[7] The stress conditions typically include:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Exposure of the solid drug substance to dry heat.
-
Photolytic Degradation: Exposure of the drug substance solution to UV light.
The stressed samples are then analyzed by the HPLC method to ensure that the this compound peak is well-resolved from the main Gatifloxacin peak and any other degradation products.
Data Presentation: Validation Parameters
The stability-indicating assay for this compound should be validated according to the International Council for Harmonisation (ICH) guidelines.[8][9] The following table summarizes the key validation parameters and their typical acceptance criteria.
| Validation Parameter | Typical Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo, Gatifloxacin standard, this compound standard, and forced degradation samples. | The peak for this compound should be free from interference from other components and should be well-resolved from the Gatifloxacin peak (Resolution > 2). Peak purity should be confirmed using a PDA detector. |
| Linearity | Analyze a minimum of five concentrations of this compound over the desired range. | A linear relationship between concentration and peak area should be observed, with a correlation coefficient (r²) of ≥ 0.998.[2] |
| Range | The range is established based on the linearity study and the intended application of the method. | The method should be accurate and precise within the specified range. |
| Accuracy (Recovery) | Perform recovery studies by spiking a known amount of this compound into a placebo or sample matrix at different concentration levels (e.g., 50%, 100%, 150%). | The mean recovery should be within 98-102%.[10] |
| Precision | - Repeatability (Intra-day): Analyze multiple replicates of the same sample on the same day. - Intermediate Precision (Inter-day): Analyze the same sample on different days, with different analysts, or on different instruments. | The relative standard deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOD should be sufficiently low to detect the impurity at the required level. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be the lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary method parameters such as mobile phase composition, pH, flow rate, and column temperature and assess the impact on the results. | The method should remain unaffected by small, deliberate variations in the parameters, with the RSD of the results being within acceptable limits. |
| Solution Stability | Analyze the stability of the standard and sample solutions at room temperature and refrigerated conditions over a specified period. | The solutions should be stable, with no significant change in the concentration of this compound. |
Comparison of Analytical Methods
Several HPLC methods have been reported for the analysis of Gatifloxacin and its related substances. The choice of the method for the validation of a this compound assay will depend on the specific requirements of the analysis.
| Method Attribute | Method A (Isocratic RP-HPLC) | Method B (Gradient RP-HPLC) | Method C (Ion-Pair Chromatography) |
| Principle | Separation based on polarity using a constant mobile phase composition. | Separation based on polarity using a mobile phase composition that changes over time. | Separation of ionic and highly polar substances by adding an ion-pairing reagent to the mobile phase. |
| Advantages | Simple, robust, and requires less complex instrumentation. | Higher resolving power for complex mixtures of impurities. Shorter analysis times are often possible. | Improved retention and peak shape for polar and ionic analytes. |
| Disadvantages | May not be suitable for separating impurities with very different polarities. Longer run times may be required. | Requires a more sophisticated HPLC system. Method development can be more complex. | The ion-pairing reagent can be corrosive to the HPLC system and may require dedicated columns. |
| Typical Application | Routine quality control analysis of the main component and a few known impurities. | Stability studies and impurity profiling where multiple degradation products are expected. | Analysis of highly polar impurities that are not well-retained by conventional RP-HPLC. |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the validation of a stability-indicating assay for this compound.
Caption: Workflow for Stability-Indicating Assay Validation.
Proposed Degradation Pathway
The following diagram illustrates a simplified, proposed degradation pathway for Gatifloxacin leading to the formation of this compound.
Caption: Proposed Degradation of Gatifloxacin.
References
- 1. Stability Indicating HPLC Method for Determination of Gatifloxacin in Ophthalmic Dosage Form - ProQuest [proquest.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. idk.org.rs [idk.org.rs]
- 5. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsm.com [ijpsm.com]
- 9. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 10. actascientific.com [actascientific.com]
Inter-day and intra-day precision for "3-Desmethyl Gatifloxacin" quantification
A notable scarcity of publicly available data exists for the inter-day and intra-day precision of 3-Desmethyl Gatifloxacin quantification. Extensive searches of scientific literature and bioanalytical databases did not yield specific validation reports or studies detailing the precision of analytical methods for this particular metabolite. It is understood that Gatifloxacin undergoes limited metabolism in humans, with less than 1% of the administered dose being excreted as metabolites. This may contribute to the limited focus on the individual quantification of its metabolic byproducts.
This guide, therefore, presents a comprehensive comparison of inter-day and intra-day precision data for the quantification of the parent compound, Gatifloxacin , in various biological matrices. The data provided for Gatifloxacin can serve as a valuable reference point for researchers, scientists, and drug development professionals in establishing and validating analytical methods for related compounds, including its metabolites. The methodologies and expected precision levels for the parent drug offer a strong foundation for developing assays for its derivatives.
Inter-day and Intra-day Precision for Gatifloxacin Quantification
The following tables summarize the inter-day and intra-day precision for Gatifloxacin quantification using different analytical methods, as reported in various studies. Precision is typically expressed as the relative standard deviation (%RSD).
| Method | Matrix | Concentration Range | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| HPLC-UV | Human Plasma | 0.10 - 6.0 µg/mL | ≤ 2.77% | ≤ 4.59% |
| LC-MS/MS | Human Plasma | 10 - 1000 ng/mL | < 6.0% | < 6.0% |
| HPTLC | Tablet Formulation | 400 - 1200 ng/spot | 1.3 - 3.2% | 3.9 - 5.0% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Gatifloxacin in Human Plasma
This method is suitable for determining the stability of gatifloxacin in human plasma.
-
Sample Preparation: Plasma samples are deproteinized using an Amicon Centrifree system.
-
Internal Standard: Ciprofloxacin is used as the internal standard.
-
Chromatographic Conditions:
-
Column: X Terra MS C18 (3 mm x 50 mm, 5 µm).
-
Mobile Phase: A mixture of 0.025 M disodium hydrogen phosphate (pH 3.0) and acetonitrile (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at 293 nm.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Gatifloxacin in Human Plasma
This method offers high sensitivity and selectivity for the quantification of gatifloxacin in human plasma.
-
Sample Preparation: Solid-phase extraction (SPE) using Oasis HLB cartridges is employed to extract gatifloxacin and the internal standard from plasma.
-
Internal Standard: Ciprofloxacin serves as the internal standard.
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrumentation: A triple quadrupole mass spectrometer with a positive ion electrospray ionization (ESI) source.
-
Mode: Multiple Reaction Monitoring (MRM) is used to monitor the precursor and major product ions of the analyte.
-
High-Performance Thin-Layer Chromatography (HPTLC) for Gatifloxacin in Tablet Formulations[1]
This method is a simple and sensitive approach for the quantitative estimation of gatifloxacin in pharmaceutical dosage forms.
-
Stationary Phase: Silica Gel 60 F254 TLC plate.
-
Mobile Phase: A mixture of n-butanol, methanol, and ammonia (6 M) in a 5:1:2 (v/v/v) ratio.
-
Sample Application: Gatifloxacin solutions are applied as spots on the TLC plate.
-
Detection: The developed plate is scanned at 292 nm using a Camag TLC Scanner 3.
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates a general workflow for the quantification of a drug analyte, such as Gatifloxacin, in a biological matrix.
Caption: Bioanalytical workflow for drug quantification.
This guide provides a comparative overview of the precision of various analytical methods for Gatifloxacin quantification. While specific data for this compound is not available, the presented information on the parent compound offers a robust starting point for researchers in the field. The detailed protocols and the generalized workflow can be adapted for the development and validation of new analytical methods for Gatifloxacin and its metabolites.
Comparative Guide to Analytical Methods for 3-Desmethyl Gatifloxacin: Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity and selectivity of various analytical methods for the determination of 3-Desmethyl Gatifloxacin, a potential impurity and metabolite of the fluoroquinolone antibiotic, Gatifloxacin. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document summarizes key performance data from published studies and outlines detailed experimental protocols to aid in method selection and implementation.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for the analysis of Gatifloxacin and its related substances, including this compound. The choice between these methods often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Data Summary
The following tables summarize the performance characteristics of different analytical methods relevant to the analysis of Gatifloxacin and its impurities. While specific data for this compound is limited, the data for Gatifloxacin provides a strong indication of the method's suitability for its closely related analogue.
| Method | Parameter | Gatifloxacin | This compound (as a related substance) | Reference |
| RP-HPLC-UV | Linearity Range | 160-250 µg/ml | Not specified | [1] |
| Correlation Coefficient (R²) | 0.9986 | Not specified | [1] | |
| % Recovery | 99.8% | Not specified | [1] | |
| Retention Time | 9.812 min | Not specified | [1] | |
| RP-HPLC-UV | Linearity Range | 15-45 µg/ml | Not specified | [2] |
| Correlation Coefficient (R²) | 0.999 | Not specified | [2] | |
| % Recovery | 98-102% | Not specified | [2] | |
| Retention Time | 3.710 min | Not specified | [2] | |
| LC-MS/MS | Linearity Range | 1.56–400 ng/mL | Not specified | [3] |
| Retention Time | 1.64 min | Not specified | [3] |
Table 1: Performance Characteristics of HPLC and LC-MS/MS Methods for Gatifloxacin.
| Method | Column | Mobile Phase | Flow Rate | Detection | Retention Time of Desmethyl Gatifloxacin | Reference |
| RP-HPLC | Zorbax Eclipse C18, 50 x 4.6 mm, 5µm | A: 0.1% Trifluoroacetic acid buffer B: Acetonitrile | 1.0 ml/min | UV at 220nm | Not specified, but impurities were separated | [4] |
| RP-HPLC | Purospher®STAR RP-18 endcapped (5μm) Hibar® RT 250x4.6 mm | A: Buffer and acetonitrile 84:16 (v/v) B: Buffer, acetonitrile and methanol 65:25:10 (v/v/v) | 1.5 mL/min | UV at 240 nm and 285 nm | 7.2 min | Not available in search results |
Table 2: Chromatographic Conditions for the Analysis of Desmethyl Gatifloxacin.
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are representative protocols for RP-HPLC-UV and LC-MS/MS methods based on published literature.
RP-HPLC-UV Method for Gatifloxacin and Related Substances
This method is suitable for the quantification of Gatifloxacin and the separation of its related substances, including potential desmethyl impurities.
Chromatographic Conditions:
-
Column: Zorbax Eclipse C18 (50 x 4.6 mm, 5µm)[4].
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% Trifluoroacetic acid in water) and Mobile Phase B (Acetonitrile)[4].
-
Flow Rate: 1.0 ml/min[4].
-
Column Temperature: 35°C[4].
-
Sample Temperature: 25°C[4].
-
Injection Volume: 10 µL[4].
-
Detection: UV at 220 nm[4].
Standard and Sample Preparation:
-
Diluent: A mixture of water and acetonitrile (50:50 v/v)[4].
-
Standard Solution: Accurately weigh and dissolve Gatifloxacin working standard in the diluent to achieve a known concentration[4].
-
Sample Solution: Prepare the sample by dissolving it in the diluent to a suitable concentration.
Specificity and Selectivity Assessment: Specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte and its impurities in a blank solution. Forced degradation studies are performed to ensure that the method can separate the main analyte from its degradation products. Stress conditions typically include acid, base, and water hydrolysis, as well as oxidative, thermal, and photolytic degradation[4].
LC-MS/MS Method for Gatifloxacin
This method offers high sensitivity and selectivity, making it ideal for the analysis of low-level impurities or for bioanalytical studies.
Chromatographic Conditions:
-
Column: Agilent Zorbax C18 (100 mm × 4.6 mm, 3.5 μm)[3].
-
Mobile Phase: A blend of 0.2% formic acid in triple distilled water and methanol in isocratic mode[3].
-
Flow Rate: 0.65 mL/min[3].
Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization (ESI+)[3].
-
Detection Mode: Multiple Reaction Monitoring (MRM)[3].
Standard and Sample Preparation:
-
Standard solutions are prepared by serial dilution in the appropriate matrix (e.g., plasma, formulation excipients).
-
Sample preparation may involve protein precipitation or solid-phase extraction for biological samples.
Specificity and Selectivity Assessment: Selectivity in LC-MS/MS is achieved through a combination of chromatographic separation and the specificity of the MRM transitions. The absence of interfering signals at the retention time of the analyte in blank matrix samples confirms the method's selectivity.
Workflow and Pathway Visualizations
The following diagrams illustrate a typical workflow for analytical method validation and a conceptual signaling pathway demonstrating the importance of impurity analysis.
Caption: Workflow for Analytical Method Validation.
Caption: Impact of Impurities on Drug Action.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Pharmacokinetic Analysis of Gatifloxacin and Dexamethasone in Rabbit Ocular Biofluid Using a Sensitive and Selective LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. idk.org.rs [idk.org.rs]
Unveiling the Impact of C-8 Methoxylation: A Comparative Study of Gatifloxacin and its 3-Desmethyl Analog on DNA Gyrase Interaction
A comprehensive analysis of the interaction between the fluoroquinolone antibiotic gatifloxacin and its C-8 desmethoxy analog, here represented by AM-1121, with both wild-type and mutant bacterial DNA gyrase reveals the critical role of the C-8 methoxy group in enhancing antibacterial potency and mitigating the effects of resistance-conferring mutations.
This guide provides a detailed comparison of the inhibitory activities of gatifloxacin and its desmethyl counterpart against wild-type and various mutant forms of DNA gyrase, the primary target of fluoroquinolones in many bacteria. The data presented herein, derived from key in-vitro studies, underscores the superior performance of gatifloxacin, particularly against resistant strains. This information is crucial for researchers in drug discovery and development focused on overcoming antibiotic resistance.
Quantitative Comparison of Inhibitory Activity
The antibacterial efficacy of fluoroquinolones is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. The inhibitory activity against the purified enzyme, DNA gyrase, is measured by the 50% inhibitory concentration (IC50). The following tables summarize the comparative data for gatifloxacin and its C-8 desmethoxy analog (AM-1121) against various strains of Escherichia coli and Staphylococcus aureus.
Table 1: Minimum Inhibitory Concentrations (MICs) against E. coli Strains with Wild-Type and Mutant GyrA
| Strain/GyrA Mutation | Gatifloxacin (µg/mL) | AM-1121 (C-8 Desmethoxy Gatifloxacin) (µg/mL) | Fold Difference (AM-1121/Gatifloxacin) |
| Wild-Type | 0.03 | 0.06 | 2.0 |
| S83W | 1.2 | 4.8 | 4.0 |
| D87G | 0.48 | 1.2 | 2.5 |
| D87Y | 0.96 | 2.4 | 2.5 |
| G81C | 0.24 | 0.48 | 2.0 |
| A67S | 0.12 | 0.24 | 2.0 |
Data compiled from studies on isogenic E. coli mutants.[1]
Table 2: Minimum Inhibitory Concentrations (MICs) against S. aureus Strains
| Strain | Gatifloxacin (µg/mL) | AM-1121 (C-8 Desmethoxy Gatifloxacin) (µg/mL) | Ciprofloxacin (µg/mL) |
| Wild-Type (ISP794) | 0.06 | 0.125 | 0.25 |
| Single grlA mutant | 0.125 - 0.25 | 0.5 - 1.0 | 1.0 - 2.0 |
| Single gyrA mutant | 0.06 | 0.125 | 0.25 |
| Double gyrA + grlA mutant | 2.0 | 16.0 | 16.0 |
Data from a study on S. aureus ISP794 and its mutants. grlA is a gene for topoisomerase IV, another target for fluoroquinolones.[2]
Table 3: 50% Inhibitory Concentrations (IC50) against Purified Bacterial DNA Gyrase
| Enzyme Source | Gatifloxacin (µg/mL) | Ciprofloxacin (µg/mL) |
| E. coli DNA Gyrase | 0.109 | 0.138 |
| S. aureus Topoisomerase IV | 13.8 | 20.4 |
Note: Direct IC50 comparison for AM-1121 was not available in the reviewed literature. Ciprofloxacin is included for reference.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compounds (gatifloxacin and AM-1121) is prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Bacterial Inoculum Preparation: Bacterial strains are grown overnight on appropriate agar plates. Colonies are then suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate.
-
Reaction Mixture Preparation: The reaction mixture (final volume of 20-30 µL) contains a buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), 1 mM ATP, and relaxed pBR322 plasmid DNA (e.g., 0.2 µg).
-
Enzyme and Inhibitor Addition: Purified wild-type or mutant DNA gyrase is added to the reaction mixture. The test compounds (gatifloxacin or AM-1121) are added at various concentrations. A control reaction without any inhibitor is always included.
-
Incubation: The reaction mixtures are incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for DNA supercoiling.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and EDTA.
-
Agarose Gel Electrophoresis: The reaction products are resolved on a 1% agarose gel containing ethidium bromide. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates.
-
Data Analysis: The gel is visualized under UV light. The intensity of the supercoiled DNA band is quantified. The IC50 value is determined as the concentration of the inhibitor that reduces the supercoiling activity by 50% compared to the control.
Visualizing the Mechanism and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the mechanism of fluoroquinolone resistance and a typical experimental workflow for comparing inhibitors.
Caption: Experimental workflow for comparing DNA gyrase inhibitors.
Caption: Mechanism of fluoroquinolone action and resistance.
Conclusion
The presented data clearly demonstrate that gatifloxacin exhibits superior activity compared to its C-8 desmethoxy analog, AM-1121, against both wild-type and, notably, fluoroquinolone-resistant mutant strains of E. coli and S. aureus. The presence of the C-8 methoxy group consistently leads to lower MIC values, indicating that less drug is required to inhibit bacterial growth. This enhanced potency is particularly significant in the context of mutant strains, where the difference in activity can be several-fold. This suggests that the C-8 methoxy moiety plays a crucial role in the interaction with the DNA gyrase-DNA complex, potentially overcoming the structural changes conferred by resistance mutations. These findings highlight the importance of the C-8 substitution in the design of next-generation fluoroquinolones to combat the growing threat of antibiotic resistance.
References
- 1. Gatifloxacin Activity against Quinolone-Resistant Gyrase: Allele-Specific Enhancement of Bacteriostatic and Bactericidal Activities by the C-8-Methoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and Frequency of Resistance to Gatifloxacin in Comparison to AM-1121 and Ciprofloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Activities of Gatifloxacin (AM-1155), a Newly Developed Fluoroquinolone, against Bacterial and Mammalian Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Desmethyl Gatifloxacin: A Safety and Operations Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. 3-Desmethyl Gatifloxacin, a metabolite of the fluoroquinolone antibiotic Gatifloxacin, requires dedicated disposal procedures due to its potential environmental impact and inherent chemical properties. Adherence to these protocols is essential for regulatory compliance and upholding a culture of safety.
This guide provides a step-by-step operational plan for the proper disposal of this compound, ensuring that all waste streams are handled with the necessary precautions.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to manage it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in standard trash or flushed down the drain.[1]
Step 1: Segregation and Collection
-
Identify Waste Streams: Isolate all materials contaminated with this compound. This includes:
-
Expired or unused pure compound.
-
Contaminated labware (e.g., pipette tips, vials, weighing papers).
-
Contaminated PPE (e.g., gloves).
-
-
Use Designated Containers: Collect all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2][3] The container should be made of a material compatible with the chemical.
Step 2: Labeling
-
Proper Identification: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[4][5]
Step 3: Storage
-
Secure Location: Store the sealed hazardous waste container in a designated, secure satellite accumulation area away from general laboratory traffic.[5] This area should be clearly marked.
-
Incompatible Materials: Ensure that the container is not stored with incompatible materials, particularly strong oxidizing agents.
Step 4: Professional Disposal
-
Engage a Licensed Contractor: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management company.[4]
-
Documentation: Maintain all necessary documentation, such as a hazardous waste manifest, to ensure a complete record of the disposal process.[6] The final disposal method for this type of waste is typically high-temperature incineration.[6][7]
Data Presentation: Chemical and Physical Properties
The following table summarizes key quantitative data for this compound and its parent compound, Gatifloxacin.
| Property | This compound | Gatifloxacin |
| CAS Number | 112811-57-1[8][9][10] | 112811-59-3 |
| Molecular Formula | C18H20FN3O4[8][9] | C19H22FN3O4[11] |
| Molecular Weight | 361.37 g/mol [8][9] | 375.4 g/mol [11] |
| Melting Point | Not available | 182-185 °C[11] |
Experimental Protocols
Standard laboratory disposal procedures do not involve the chemical inactivation or degradation of this compound by the end-user. The accepted and regulated method is collection and transfer to a specialized facility for destruction, typically via incineration.[6] Therefore, no experimental protocols for disposal are provided, as this would contradict primary safety and regulatory guidance.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process for handling a chemical spill.
Caption: Workflow for the compliant disposal of this compound waste.
Caption: Decision-making workflow for a this compound spill.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 4. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. scbt.com [scbt.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 3-Desmethyl Gatifloxacin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Desmethyl Gatifloxacin, a fluoroquinolone antibiotic derivative. Adherence to these procedural steps is critical for minimizing exposure risk and ensuring proper disposal.
Chemical and Hazard Identification
| Identifier | Value |
| Product Name | This compound |
| Synonyms | Gatifloxacin USP Related Compound D, 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid |
| CAS Number | 112811-57-1 |
| Molecular Formula | C18H20FN3O4 |
| Molecular Weight | 361.37 |
| Appearance | White to yellow solid |
Hazard Summary
This compound is classified as a hazardous substance. The primary routes of exposure and associated health effects are summarized below.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Category 4 - Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 4 - Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 4 - Harmful if inhaled.[1] |
| Skin Irritation | May cause skin irritation.[2] |
| Eye Irritation | May cause serious eye irritation.[2] |
| Respiratory Irritation | May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE) Requirements
A comprehensive approach to personal protective equipment is essential to create a barrier against potential exposure. The following PPE should be worn at all times when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile rubber gloves. Inspect gloves before use and remove with care to avoid skin contamination.[1] | To prevent skin contact. |
| Body Protection | Long-sleeved clothing or a laboratory coat.[1][3] | To protect skin from accidental splashes or spills. |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary if there is a risk of splashing.[4][5] | To protect eyes from dust particles and splashes. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.[2][6] | To prevent inhalation of the substance. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure during the handling of this compound.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][6] For procedures that may generate dust or aerosols, a chemical fume hood is required.[6]
-
Eye Wash Station: Ensure an eye wash station is readily accessible in the immediate work area.[2]
-
Safety Shower: A safety shower should be available in case of significant skin contact.[6]
Work Practices:
-
Avoid Contact: Avoid all personal contact, including inhalation.[7]
-
Prevent Dust Formation: Avoid generating dust when handling the solid form.[1][7]
-
Labeling: Ensure all containers are clearly labeled.[7]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Some suppliers recommend storing the material in a freezer to maintain product quality.[1]
Emergency First Aid Procedures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[1][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][6] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This material is considered hazardous waste.[1]
-
Disposal Method: Dispose of the substance and its container at a hazardous or special waste collection point.[1] All waste must be handled in accordance with local, state, and federal regulations.[7]
-
Contaminated PPE: Contaminated personal protective equipment should be placed in a sealed, labeled container for disposal as hazardous waste.
-
Spills: For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][7] For major spills, evacuate the area and alert emergency responders.[7] Do not allow the product to enter drains.[6]
Workflow for Handling and Disposal of this compound
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
